16:0-18:1 PG-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H80NO10P |
|---|---|
Peso molecular |
771.1 g/mol |
Nombre IUPAC |
azanium [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1/i33D2,34D2,37D; |
Clave InChI |
WFYVYFVKHCDATR-GKRQAWATSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 16:0-18:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5), commonly known as 16:0-18:1 PG-d5. This deuterated phosphatidylglycerol is a critical tool in lipidomics research, primarily serving as an internal standard for accurate quantification of its non-deuterated counterpart in complex biological samples using mass spectrometry. This document details its chemical properties, biological significance, and provides representative experimental protocols for its application. Furthermore, this guide presents key quantitative data in a structured format and visualizes relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a synthetic, stable isotope-labeled lipid that mirrors the structure of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG). The incorporation of five deuterium atoms on the glycerol headgroup provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based quantitative analysis.[1][2] The precise quantification of specific lipid species like 16:0-18:1 PG is crucial for understanding their roles in various physiological and pathological processes.
Phosphatidylglycerols (PGs) are anionic phospholipids that are essential components of biological membranes. In mammals, they are notably important constituents of pulmonary surfactant, where they play a role in reducing surface tension in the alveoli.[3][4] PGs are also involved in cellular signaling, including the activation of lipid-gated ion channels.[1][4] Given their biological importance, the ability to accurately measure the levels of specific PG species is of significant interest in various research fields, including the study of respiratory diseases and neurological disorders like Batten disease.[5]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Systematic Name | 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol-1',1',2',3',3'-d5) | [6] |
| Common Name | This compound | [2] |
| Molecular Formula | C40H75D5NO10P | [6] |
| Molecular Weight | 771.07 g/mol | [6] |
| Exact Mass | 770.583 g/mol | [6] |
| Physical State | Powder | [6] |
| Storage Temperature | -20°C | [6] |
Synthesis of this compound
-
Synthesis of Deuterated Glycerol: The synthesis typically starts with a commercially available deuterated glycerol source or involves the deuteration of a suitable precursor.
-
Acylation of the Glycerol Backbone: The deuterated glycerol is then acylated at the sn-1 and sn-2 positions with palmitic acid (16:0) and oleic acid (18:1), respectively. This often involves protection and deprotection steps to ensure the correct stereochemistry.
-
Phosphorylation and Headgroup Attachment: The diacylglycerol is subsequently phosphorylated at the sn-3 position, followed by the attachment of the deuterated glycerol headgroup to form the final phosphatidylglycerol structure.
The synthesis of asymmetrically acylated and selectively deuterated phospholipids presents significant challenges, often requiring complex purification techniques to achieve high purity. For most research applications, it is more practical to procure this compound from commercial suppliers specializing in stable isotope-labeled lipids.
Biological Significance of Phosphatidylglycerol (16:0-18:1 PG)
The non-deuterated counterpart of the internal standard, 16:0-18:1 PG, is a biologically active molecule with several key functions:
-
Pulmonary Surfactant: It is a vital component of lung surfactant, a complex mixture of lipids and proteins that lines the alveoli and prevents their collapse by reducing surface tension.[3][4] The presence of adequate levels of PG in amniotic fluid is an indicator of fetal lung maturity.[4]
-
Lipid-Gated Ion Channels: Phosphatidylglycerol can directly interact with and modulate the activity of certain ion channels in the plasma membrane.[1][4] This suggests a role for PG in cellular signaling and excitability.
-
Mitochondrial Membranes: PG is also found in mitochondrial membranes and serves as a precursor for the synthesis of cardiolipin, a unique phospholipid essential for mitochondrial function and energy metabolism.[4]
Biosynthesis of Phosphatidylglycerol
The biosynthesis of phosphatidylglycerol occurs through a series of enzymatic reactions, primarily in the endoplasmic reticulum and mitochondria. The pathway is outlined in the diagram below.
Caption: Biosynthesis pathway of phosphatidylglycerol.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of 16:0-18:1 PG in biological samples by mass spectrometry. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a widely used method for extracting lipids from various biological matrices.
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound internal standard solution (concentration to be optimized based on the expected level of the analyte)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known amount of the biological sample in a glass centrifuge tube, add the predetermined amount of the this compound internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be at least 20 times the volume of the sample to ensure a single phase.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and disruption of cell membranes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Quantitative Analysis by LC-MS/MS
This section outlines a general procedure for the quantification of 16:0-18:1 PG using this compound as an internal standard. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).
-
Column Temperature: Typically maintained between 40-50°C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for the analysis of phosphatidylglycerols.
-
Multiple Reaction Monitoring (MRM): This is a common mode for quantification on triple quadrupole mass spectrometers. The precursor and product ions for both the analyte and the internal standard are monitored.
-
16:0-18:1 PG: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will correspond to the fatty acyl chains (palmitate and oleate).
-
This compound: The precursor ion will be [M-H]⁻, which will be 5 Da higher than the non-deuterated form. The product ions corresponding to the fatty acyl chains will be the same as the non-deuterated form.
-
-
Data Analysis: The peak area of the analyte (16:0-18:1 PG) is normalized to the peak area of the internal standard (this compound). The concentration of the analyte is then determined using a calibration curve prepared with known amounts of the non-deuterated standard and a fixed amount of the internal standard.
Quantitative Data Summary:
| Parameter | 16:0-18:1 PG (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) [M-H]⁻ | 747.5 | 752.5 |
| Product Ion 1 (m/z) (Palmitate) | 255.2 | 255.2 |
| Product Ion 2 (m/z) (Oleate) | 281.2 | 281.2 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.
Caption: A typical workflow for quantitative lipidomics.
Conclusion
This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of 16:0-18:1 PG, a phospholipid with significant biological roles in pulmonary function and cellular signaling. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, along with representative experimental protocols and data. By utilizing the information and workflows presented herein, researchers can confidently incorporate this compound into their studies to gain deeper insights into the complex world of lipid metabolism and its implications for health and disease.
References
- 1. Lipid-gated ion channels - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphoglycerol-d5: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, properties, and applications of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol-d5 (POPG-d5). This deuterated phospholipid is a critical tool in advanced lipidomics and membrane research, primarily utilized as an internal standard for mass spectrometry-based quantification.
Core Structure and Deuteration
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a common anionic phospholipid found in biological membranes. Its structure consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid (a saturated C16 fatty acid) and oleic acid (a monounsaturated C18 fatty acid), respectively. The sn-3 position is esterified with a phosphoglycerol head group.
The deuterated form, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol-d5 (POPG-d5) , is a stable isotope-labeled analog of POPG. The "-d5" designation indicates the presence of five deuterium atoms. Based on established synthesis methods for analogous deuterated lipids, these five deuterium atoms are located on the glycerol backbone of the molecule. This specific labeling is crucial for its application as an internal standard in mass spectrometry, as it provides a distinct mass shift without significantly altering the molecule's chemical and physical properties.
Physicochemical Properties
The physicochemical properties of POPG-d5 are nearly identical to its non-deuterated counterpart, POPG. This similarity is essential for its function as an internal standard, ensuring it behaves in the same manner as the endogenous analyte during sample preparation, chromatography, and ionization.
| Property | Value |
| Molecular Formula | C40H71D5O10P |
| Synonyms | POPG-d5, 16:0-18:1 PG-d5 |
| Purity | Typically >98% |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
The primary application of POPG-d5 is as an internal standard in quantitative lipidomics studies using mass spectrometry (MS). The principle behind its use is isotope dilution mass spectrometry (IDMS), which is considered the gold standard for accurate quantification in complex biological matrices.
Key applications include:
-
Accurate Quantification of POPG: By adding a known amount of POPG-d5 to a biological sample, the endogenous POPG can be accurately quantified by comparing the mass spectrometer's signal intensities of the analyte and the deuterated standard.
-
Correction for Analytical Variability: POPG-d5 compensates for variations that can occur during sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization in the mass spectrometer.
-
Lipid Metabolism Studies: Researchers can use POPG-d5 to trace the metabolic fate of POPG in cellular systems.
-
Drug-Membrane Interaction Studies: Understanding how drugs interact with and modify lipid membranes is crucial in drug development. POPG-d5 can be used in model membrane systems to study these interactions with high precision.
Experimental Protocols
Quantitative Analysis of POPG in a Biological Sample using LC-MS/MS
This protocol outlines a general workflow for the quantification of POPG in a biological matrix (e.g., cell lysate, plasma) using POPG-d5 as an internal standard.
1. Sample Preparation:
- To a known volume or weight of the biological sample, add a precise amount of POPG-d5 internal standard solution.
- Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.
- Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) system.
2. LC-MS/MS Analysis:
- Inject the reconstituted lipid extract into an LC system coupled to a tandem mass spectrometer (MS/MS).
- Separate the lipids using a suitable chromatography column and gradient.
- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous POPG and the POPG-d5 internal standard in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis:
- Integrate the peak areas for both the analyte (POPG) and the internal standard (POPG-d5).
- Calculate the peak area ratio of POPG to POPG-d5.
- Determine the concentration of endogenous POPG in the sample by comparing the peak area ratio to a calibration curve generated with known concentrations of POPG and a fixed concentration of POPG-d5.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate key concepts and workflows related to the use of POPG-d5.
A Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerol (PG), a crucial tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium offers a unique spectroscopic window into the structure and dynamics of lipid bilayers, making deuterated PG an invaluable probe for various analytical techniques. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and structural relationships.
Core Physical Properties
The introduction of deuterium into the acyl chains or headgroup of phosphatidylglycerol subtly alters its physical properties compared to its protiated counterpart. These differences, while often minor, are critical for the interpretation of experimental data. The primary techniques used to characterize these properties include Differential Scanning Calorimetry (DSC), Small-Angle Neutron Scattering (SANS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Physical Properties
The following table summarizes key physical parameters for various phosphatidylglycerol species, including the effects of deuteration where data is available. It is important to note that the phase transition temperature (Tm) is a key parameter influenced by deuteration. Studies on other deuterated phospholipids have shown that deuteration of the acyl chains typically leads to a decrease in the gel-to-liquid crystalline phase transition temperature.[1][2]
| Phospholipid Species | Acyl Chain Composition | Headgroup | Phase Transition Temp (°C) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Data Source/Technique |
| DLPG | 12:0/12:0 | Glycerol | -3 | Not specified | Not specified | Avanti Polar Lipids |
| DMPG | 14:0/14:0 | Glycerol | 23 | Not specified | Not specified | Avanti Polar Lipids[3] |
| DPPG | 16:0/16:0 | Glycerol | 41 | Not specified | Not specified | Avanti Polar Lipids[3] |
| DSPG | 18:0/18:0 | Glycerol | 55 | Not specified | Not specified | Avanti Polar Lipids[3] |
| DOPG | 18:1/18:1 | Glycerol | -18 | Not specified | Not specified | Avanti Polar Lipids[3] |
| POPG | 16:0-18:1 | Glycerol | -2 | ~64.6 | ~39.1 | MD Simulation (CHARMM36)[4] |
| d-POPG (deuterated chains) | 16:0-d31-18:1 | Glycerol | Expected to be lower than -2°C | Not specified | Not specified | Inferred from other deuterated lipids |
| POPC | 16:0-18:1 | Choline | -2 | ~63.5-63.8 | Not specified | Experimental/MD Simulation[5] |
Note: The area per lipid and bilayer thickness for POPG are derived from molecular dynamics simulations, which provide valuable atomistic-level insights.[4][5][6] Experimental values can be obtained through techniques like SANS and X-ray scattering.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the preparation and analysis of deuterated phosphatidylglycerol.
Preparation of Deuterated Phosphatidylglycerol Liposomes
The preparation of unilamellar vesicles (liposomes) is a fundamental step for many biophysical studies. The extrusion method is commonly used to produce vesicles with a defined size distribution.[8][9][10][11][12]
Materials:
-
Deuterated phosphatidylglycerol (e.g., d-POPG) powder
-
Buffer of choice (e.g., PBS, Tris-HCl), filtered through a 0.22 µm filter
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Glass vials with Teflon-lined caps
-
Rotary evaporator or a stream of inert gas (nitrogen or argon)
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the deuterated PG powder in the organic solvent in a round-bottom flask. For mixed lipid vesicles, co-dissolve all lipids in the solvent to ensure a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of inert gas.[9]
-
Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
This initial hydration results in the formation of large, multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[8]
-
The extrusion process should be performed at a temperature above the lipid's phase transition temperature.
-
Typically, 11-21 passes through the membrane are sufficient to produce a homogenous population of unilamellar vesicles.
-
Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipids, specifically the gel-to-liquid crystalline phase transition temperature (Tm).[1][13][14][15][16][17]
Materials:
-
Hydrated deuterated PG liposome suspension
-
Reference buffer (the same buffer used for liposome preparation)
-
DSC instrument with appropriate sample pans
Procedure:
-
Sample Preparation:
-
Accurately pipette a known amount of the liposome suspension into a DSC sample pan.
-
Pipette the same volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Heat the sample at a controlled rate (e.g., 1-5 °C/min) through the phase transition to a temperature well above the Tm.
-
Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram.[18]
-
The peak of the endotherm corresponds to the Tm.
-
Characterization by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for analyzing the headgroup structure and purity of phospholipids.[19][20][21][22][23]
Materials:
-
Deuterated PG sample
-
Deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the deuterated PG sample in the deuterated solvent containing the internal standard.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis:
-
The chemical shift of the phosphorus signal provides information about the headgroup environment.
-
The integral of the phosphorus signal relative to the internal standard can be used for quantification.
-
Mass Spectrometry (MS) for Structural Verification
Mass spectrometry is used to confirm the molecular weight and acyl chain composition of the deuterated phosphatidylglycerol.[24][25][26][27][28]
Materials:
-
Deuterated PG sample
-
Appropriate solvents for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated PG in a suitable solvent for the chosen ionization method.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The molecular ion peak will confirm the molecular weight, accounting for the mass increase due to deuterium incorporation.
-
Tandem MS (MS/MS) can be used to fragment the lipid and confirm the identity and position of the deuterated acyl chains.
-
Small-Angle Neutron Scattering (SANS) for Bilayer Structural Analysis
SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness and the area per lipid molecule. The large difference in neutron scattering length between hydrogen and deuterium makes this technique particularly well-suited for studying deuterated lipids.[29][30][31][32][33]
Materials:
-
Deuterated PG liposome suspension
-
D₂O and H₂O to create contrast-matched buffers
-
SANS instrument
Procedure:
-
Sample Preparation:
-
Prepare deuterated PG liposomes as described in Protocol 1.
-
Create a series of buffers with varying D₂O/H₂O ratios to achieve different solvent scattering length densities (contrast variation).
-
-
SANS Measurement:
-
Measure the scattering profiles of the liposome suspensions in the different contrast-matched buffers.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural concepts relevant to the study of deuterated phosphatidylglycerol.
Signaling Pathways
While phosphatidylglycerol is a known precursor for cardiolipin and plays a role in various cellular processes, including the activation of certain ion channels and in bacterial membrane function, the use of deuterated PG in elucidating specific signaling pathways is primarily as a biophysical probe rather than a direct participant in a signaling cascade that is altered by deuteration itself. Therefore, a signaling pathway diagram is not included as it would not accurately reflect the primary application of deuterated PG as described in the current scientific literature. The strength of deuterated PG lies in its ability to report on the structural and dynamic changes in membranes during signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. lipidmaps.org [lipidmaps.org]
- 26. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]
- 27. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 32. researchgate.net [researchgate.net]
- 33. flore.unifi.it [flore.unifi.it]
The Pivotal Role of Phosphatidylglycerol in the Architecture and Function of Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylglycerol (PG) is a unique and essential glycerophospholipid that, despite its often low abundance, plays a critical and multifaceted role in the structure and function of cellular membranes across all domains of life. From maintaining the structural integrity of bacterial envelopes to enabling the intricate processes of photosynthesis in plants and ensuring proper lung function in mammals, the influence of PG is profound. This technical guide provides an in-depth exploration of the core functions of phosphatidylglycerol in cell membranes, detailing its biosynthesis, its quantitative distribution in various biological systems, and its impact on membrane biophysical properties. Furthermore, this guide outlines detailed experimental protocols for the analysis of PG and presents key signaling and metabolic pathways in which this phospholipid is a central player, offering valuable insights for researchers and professionals in drug development seeking to understand and target membrane-related processes.
Introduction
Biological membranes are dynamic, complex structures that define the boundaries of cells and their internal compartments. The unique properties of these membranes are largely dictated by their lipid composition. Among the diverse array of membrane lipids, phosphatidylglycerol (PG) stands out for its anionic headgroup and its indispensable roles in a wide range of cellular processes.[1] While often considered a minor component in eukaryotic membranes compared to phosphatidylcholine and phosphatidylethanolamine, its presence is crucial in specific membranes, such as those of bacteria, mitochondria, and chloroplasts.[1][2] This guide will delve into the critical functions of PG, providing a comprehensive resource for the scientific community.
Biosynthesis of Phosphatidylglycerol
The synthesis of phosphatidylglycerol is a conserved pathway that serves as a central hub in phospholipid metabolism. The process begins with the formation of phosphatidic acid (PA), which is then converted to the activated intermediate, CDP-diacylglycerol (CDP-DAG).[3]
The key steps in PG biosynthesis are as follows:
-
Activation of Phosphatidic Acid: The enzyme CDP-diacylglycerol synthase catalyzes the reaction of PA with cytidine triphosphate (CTP) to form CDP-diacylglycerol.[3]
-
Formation of Phosphatidylglycerol Phosphate: Phosphatidylglycerol phosphate (PGP) synthase then facilitates the condensation of CDP-diacylglycerol with glycerol-3-phosphate, releasing cytidine monophosphate (CMP) and forming PGP.[3]
-
Dephosphorylation to Phosphatidylglycerol: Finally, a specific phosphatase, PGP phosphatase, removes the phosphate group from PGP to yield phosphatidylglycerol.[3]
In bacteria, this pathway is essential for producing a major component of their cell membrane.[4] In eukaryotes, PG synthesis occurs in the endoplasmic reticulum and the mitochondria, where it serves as a precursor for the synthesis of the mitochondrial-specific phospholipid, cardiolipin.[2][5] In plants, PG biosynthesis is also active in chloroplasts, highlighting its importance in photosynthesis.[6][7]
Logical Relationship of PG Biosynthesis
Quantitative Distribution of Phosphatidylglycerol
The concentration of phosphatidylglycerol varies significantly across different organisms and subcellular membranes, reflecting its specialized functions. The following tables summarize the quantitative data on PG abundance in key biological membranes.
Table 1: Phosphatidylglycerol Content in Bacterial Membranes
| Organism | Membrane | Phosphatidylglycerol (% of total phospholipids) | Reference |
| Escherichia coli | Inner Membrane | 20-25% | [8][9] |
| Gram-positive bacteria (general) | Cytoplasmic Membrane | Can be as high as 60% | [8] |
Table 2: Phosphatidylglycerol Content in Thylakoid Membranes
| Organism | Membrane | Phosphatidylglycerol (% of total lipids) | Reference |
| Cyanobacteria and Plants | Thylakoid | ~10% | [10] |
| Spinach | Thylakoid | 9% |
Table 3: Phosphatidylglycerol Content in Mitochondrial Membranes
| Organism | Membrane | Phosphatidylglycerol (% of total phospholipids) | Reference |
| Eukaryotes (general) | Inner Mitochondrial Membrane | Minor component, precursor to cardiolipin | [2][11] |
| Yeast (Saccharomyces cerevisiae) | Inner Mitochondrial Membrane | Constitutes a small fraction, tightly regulated | [12] |
Core Functions of Phosphatidylglycerol in Cell Membranes
Maintenance of Membrane Structure and Fluidity
Phosphatidylglycerol, with its anionic headgroup and cylindrical shape, contributes significantly to the overall stability and fluidity of biological membranes.[13] In bacteria, where PG is a major phospholipid, it plays a crucial role in maintaining the integrity of the cell envelope, helping the cell to withstand environmental stress.[8] The presence of PG influences the packing of other lipids in the bilayer, thereby modulating membrane fluidity. While extensive quantitative data on the direct effect of PG on fluidity is complex and context-dependent, studies using techniques like Laurdan fluorescence spectroscopy have shown that alterations in the levels of anionic phospholipids, including PG, can impact membrane order.[14][15]
Interaction with Membrane Proteins
Phosphatidylglycerol is not merely a structural component; it actively participates in the function of numerous membrane proteins. Its negatively charged headgroup facilitates electrostatic interactions with positively charged amino acid residues in transmembrane and peripheral membrane proteins. These interactions can be critical for:
-
Protein Folding and Stability: PG can act as a lipid chaperone, assisting in the correct folding and stabilization of membrane proteins.
-
Enzyme Activation: The activity of certain membrane-bound enzymes is dependent on the presence of PG.
-
Oligomerization: PG has been shown to be important for the formation of protein complexes within the membrane.[9]
A notable example is the interaction of palmitoyl-oleoyl-phosphatidylglycerol (POPG) with the Erwinia ligand-gated ion channel (ELIC), where it exhibits a strong binding affinity of -9.7 ± 0.8 kcal/mol, suggesting a specific modulatory role.[16][17][18][19][20]
Role in Photosynthesis
In photosynthetic organisms, phosphatidylglycerol is the only major phospholipid found in the thylakoid membranes of chloroplasts and cyanobacteria and is absolutely essential for photosynthesis.[7][10] Approximately 30% of the total PG in thylakoids is specifically associated with photosystem I (PSI) and photosystem II (PSII) complexes.[10][21] Its functions in this context include:
-
Structural Integrity of Photosystems: PG is an integral component of the crystal structures of both PSI and PSII, contributing to their stability and proper assembly.
-
Electron Transport: PG is crucial for the efficient transfer of electrons within the photosynthetic electron transport chain.[22]
Experimental Workflow for Studying PG in Photosynthesis
Precursor for Other Essential Lipids
Phosphatidylglycerol serves as a key metabolic intermediate in the synthesis of other important phospholipids.
-
Cardiolipin: In both prokaryotes and the inner mitochondrial membrane of eukaryotes, two molecules of phosphatidylglycerol are condensed to form cardiolipin, a unique dimeric phospholipid crucial for mitochondrial bioenergetics and structure.[5][11]
-
Enterobacterial Common Antigen (ECA): In Gram-negative bacteria of the order Enterobacterales, PG is the lipid donor for the synthesis of the phospholipid-linked form of ECA (ECAPG), a conserved surface glycolipid.[23]
Cardiolipin Synthesis from Phosphatidylglycerol
Role in Mammalian Lung Surfactant
In mammals, phosphatidylglycerol is a significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. Although it comprises a smaller percentage of surfactant phospholipids compared to phosphatidylcholine, its presence is a key indicator of fetal lung maturity. PG is thought to be important for the proper spreading and adsorption of the surfactant film, which is essential for reducing surface tension and preventing alveolar collapse during breathing.[24]
Experimental Protocols
A thorough understanding of phosphatidylglycerol's function relies on robust experimental methodologies. This section provides an overview of key protocols for the analysis of PG and its effects on membrane properties.
Lipidomics Analysis of Phosphatidylglycerol
Objective: To qualitatively and quantitatively analyze the phosphatidylglycerol content in a biological sample.
Methodology: Shotgun lipidomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detailed lipid analysis.[6][25][26]
Protocol Outline:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue).
-
Perform lipid extraction using a modified Bligh and Dyer or Folch method.[6] For quantitative analysis, add an internal standard (e.g., a PG species with non-natural fatty acyl chains) before extraction.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Optional Derivatization:
-
For enhanced detection and differentiation from isomers like bis(monoacylglycero)phosphate (BMP), lipids can be methylated using trimethylsilyl-diazomethane (TMS-D).[6]
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform/methanol).
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).
-
Separate the lipid species using a suitable chromatography column and gradient.
-
Detect and identify PG species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
-
Data Analysis:
-
Quantify the amount of each PG species by comparing its peak area to that of the internal standard.
-
Utilize specialized software for lipid identification and quantification.[24]
-
Measurement of Membrane Fluidity using Laurdan GP
Objective: To assess the effect of phosphatidylglycerol on the fluidity of biological or model membranes.
Methodology: The fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity. This shift is quantified by the Generalized Polarization (GP) value.[27][28][29]
Protocol Outline:
-
Preparation of Membranes:
-
For in vivo studies, grow bacterial or eukaryotic cells to the desired density.
-
For in vitro studies, prepare liposomes (small or large unilamellar vesicles) with varying concentrations of phosphatidylglycerol.
-
-
Laurdan Staining:
-
Incubate the cells or liposomes with a working solution of Laurdan (typically 5-10 µM) for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths (typically around 440 nm for the ordered phase and 490 nm for the disordered phase) using an excitation wavelength of 350 nm. This can be done using a fluorescence plate reader or a spectrofluorometer.
-
-
Calculation of GP Value:
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[1]
-
-
Data Interpretation:
-
Compare the GP values of membranes with different PG concentrations to determine its effect on fluidity.
-
In Vitro Reconstitution of Protein-Lipid Interactions
Objective: To study the direct interaction of a purified protein with phosphatidylglycerol in a controlled membrane environment.
Methodology: This involves reconstituting a purified membrane protein or a peripheral membrane protein into liposomes containing PG.[30][31][32][33][34]
Protocol Outline:
-
Protein Purification:
-
Express and purify the protein of interest using standard biochemical techniques.
-
-
Liposome Preparation:
-
Prepare a lipid mixture containing the desired mole percentage of phosphatidylglycerol along with other lipids (e.g., phosphatidylcholine).
-
Create a thin lipid film by evaporating the solvent.
-
Hydrate the lipid film with a suitable buffer to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion.
-
-
Protein Reconstitution:
-
Solubilize the purified protein in a mild detergent.
-
Mix the solubilized protein with the prepared liposomes.
-
Remove the detergent slowly (e.g., by dialysis, size-exclusion chromatography, or with bio-beads) to allow the protein to insert into the liposomes.
-
-
Analysis of Interaction:
-
Confirm protein incorporation into the liposomes (e.g., by co-sedimentation assays or density gradient centrifugation).
-
Assess the effect of PG on protein function (e.g., enzymatic activity, transport assays).
-
Investigate the structural changes in the protein upon interaction with PG-containing membranes (e.g., using circular dichroism or fluorescence spectroscopy).
-
Conclusion and Future Directions
Phosphatidylglycerol is a phospholipid of fundamental importance, with its roles extending from the basic structural integrity of membranes to the intricate regulation of complex cellular machinery. Its conservation across the domains of life underscores its essentiality. For researchers in basic science, a deeper understanding of the specific interactions of PG with proteins and its role in the formation of lipid domains will continue to be a fruitful area of investigation. For professionals in drug development, the unique and often essential nature of PG biosynthesis and function in pathogenic bacteria presents an attractive target for the development of novel antimicrobial agents. Furthermore, the role of PG in modulating inflammation and its presence in lung surfactant suggests potential therapeutic applications in inflammatory diseases and respiratory distress syndromes. The continued application of advanced lipidomic techniques, coupled with biophysical and structural biology approaches, will undoubtedly uncover further layers of complexity in the functions of this remarkable phospholipid, paving the way for new scientific discoveries and therapeutic innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and Regulation of Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane [frontiersin.org]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidylglycerol-derived phospholipids have a universal, domain-crossing role in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. Direct Evidence for Requirement of Phosphatidylglycerol in Photosystem II of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 27. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 29. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. In vitro reconstitution of lipid-dependent dual topology and postassembly topological switching of a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In vitro reconstitution platforms of mammalian cell-free expressed membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Palmitoyl-2-oleoyl-phosphatidylglycerol (16:0-18:1 PG) in Lipid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-oleoyl-phosphatidylglycerol (16:0-18:1 PG), a prominent anionic phospholipid, is emerging as a critical modulator of cellular signaling, particularly in the realms of inflammation and apoptosis. As the dominant molecular species of phosphatidylglycerol (PG) in pulmonary surfactant, its functions extend beyond biophysical roles to active participation in complex signaling cascades. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of 16:0-18:1 PG, with a focus on its immunomodulatory effects through the Toll-like receptor 4 (TLR4) pathway and its putative role in programmed cell death. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development centered on this multifaceted lipid.
Introduction
Phosphatidylglycerol (PG) is a glycerophospholipid that constitutes a minor component of most cellular membranes but plays significant roles in specific biological contexts.[1] The specific acyl chain composition of PG, such as 16:0-18:1 (palmitoyl-oleoyl), dictates its precise biophysical properties and, increasingly recognized, its signaling functions. 16:0-18:1 PG is notably abundant in lung surfactant, where it is essential for proper respiratory function.[2] Beyond its structural role, recent evidence has highlighted its capacity to modulate inflammatory responses, making it a molecule of interest for therapeutic intervention in inflammatory diseases. This guide will delve into the known signaling pathways influenced by 16:0-18:1 PG, presenting the current state of knowledge for researchers and developers in the field.
Biosynthesis and Metabolism of 16:0-18:1 PG
The synthesis of phosphatidylglycerol is a multi-step enzymatic process that occurs in the endoplasmic reticulum and mitochondria.[3] The pathway begins with the formation of phosphatidic acid (PA), a central precursor for many phospholipids.
Biosynthesis Pathway
The synthesis of PG from phosphatidic acid involves the following key steps:
-
Activation of Phosphatidic Acid: Phosphatidate cytidylyltransferase catalyzes the reaction of phosphatidic acid with cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG), a high-energy intermediate.
-
Formation of Phosphatidylglycerol Phosphate: Glycerol-3-phosphate phosphatidyltransferase (PGP synthase) then catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to yield phosphatidylglycerol phosphate (PGP).[1]
-
Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific phosphatase, PGP phosphatase, to produce phosphatidylglycerol.[1]
The specific acyl chain composition of 16:0-18:1 PG is determined by the preceding enzymes that synthesize the diacylglycerol backbone of PA and by the remodeling of existing PG molecules by lysophospholipid acyltransferases.
Figure 1: Biosynthesis pathway of 16:0-18:1 PG.
Quantitative Data on Biosynthesis
While the enzymatic steps are well-defined, specific kinetic parameters for the enzymes involved in the synthesis of the 16:0-18:1 species are not extensively documented in publicly available literature. However, studies on related enzymes provide some insight. For instance, the lysophospholipid acyltransferase LPLAT7, which exhibits sn-1 specific activity, shows different affinities for various lysophospholipid acceptors, with a higher affinity for lysophosphatidylethanolamine (LPE) over lysophosphatidylcholine (LPC).[4] Further research is needed to determine the kinetic properties of the specific acyltransferases responsible for incorporating the oleoyl (18:1) chain into a 1-palmitoyl-lysophosphatidylglycerol precursor.
| Enzyme Activity Data | Value | Reference |
| LPLAT7 Km for LPE | 1.7 ± 0.3 µM | [4] |
| LPLAT7 Km for LPC | 9.8 ± 2.7 µM | [4] |
| LPLAT7 Vmax for LPE | ~800 nmol/min/mg protein | [4] |
| LPLAT7 Vmax for LPC | ~600 nmol/min/mg protein | [4] |
Role in Inflammatory Signaling: The TLR4 Pathway
A significant body of evidence points to the anti-inflammatory properties of PG, with 16:0-18:1 PG being a potent modulator of the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response.
Mechanism of TLR4 Inhibition
Figure 2: Inhibition of the TLR4 signaling pathway by 16:0-18:1 PG.
Quantitative Effects on Cytokine Production
The inhibitory effect of 16:0-18:1 PG on TLR4 signaling translates to a significant reduction in the production of pro-inflammatory cytokines. Studies have quantified this inhibition, providing IC50 values for the suppression of key inflammatory mediators.
| Cytokine Inhibition by 16:0-18:1 PG (POPG) | IC50 (µM) | Reference |
| TNF-α | 0.62 | [5] |
| IL-1β | 2.6 | [5] |
These data highlight the potent anti-inflammatory capacity of 16:0-18:1 PG. The differential sensitivity of TNF-α and IL-1β inhibition suggests a complex regulatory mechanism that may involve multiple points of intervention within the signaling pathway. While direct quantitative data on the phosphorylation of upstream signaling molecules like IRAK4 and TBK1 in response to 16:0-18:1 PG is currently limited, the pronounced effect on cytokine output strongly supports a significant upstream inhibitory action.
Putative Role in Apoptosis
The involvement of phospholipids in the regulation of apoptosis is well-established. While the specific role of 16:0-18:1 PG in apoptosis is less defined than its anti-inflammatory functions, several lines of evidence suggest its participation in mitochondrial-mediated cell death pathways.
Connection to Mitochondrial Function
Phosphatidylglycerol is a precursor for the synthesis of cardiolipin, a unique dimeric phospholipid of the inner mitochondrial membrane that is crucial for mitochondrial function and the regulation of apoptosis.[6] Alterations in PG levels can impact cardiolipin content and composition, which in turn can influence mitochondrial morphology, respiration, and the propensity to undergo apoptosis.[6][7]
Potential Modulation of Apoptotic Pathways
16:0-18:1 PG may influence apoptosis through several potential mechanisms:
-
Mitochondrial Permeability Transition: As a component of mitochondrial membranes and a precursor to cardiolipin, 16:0-18:1 PG could modulate the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis that leads to the release of pro-apoptotic factors like cytochrome c.[8][9]
-
Interaction with Bcl-2 Family Proteins: The activity of pro- and anti-apoptotic Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization, can be influenced by the lipid environment. While direct interactions between 16:0-18:1 PG and Bcl-2 proteins have not been extensively characterized, it is plausible that changes in membrane composition due to this phospholipid could affect their function.[10]
-
Caspase Activation: The ultimate executioners of apoptosis are caspases. While direct modulation of caspase activity by 16:0-18:1 PG has not been demonstrated, its influence on upstream mitochondrial events would ultimately impact the activation of initiator and effector caspases.[1]
Figure 3: Potential involvement of 16:0-18:1 PG in the mitochondrial apoptosis pathway.
Experimental Protocols
Quantification of 16:0-18:1 PG by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of 16:0-18:1 PG from biological samples using liquid chromatography-tandem mass spectrometry.
Workflow Diagram:
Figure 4: Workflow for LC-MS/MS-based quantification of 16:0-18:1 PG.
Methodology:
-
Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer on ice.
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water). Add an internal standard (e.g., a deuterated PG species) before extraction for accurate quantification.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the lipid species. Detect 16:0-18:1 PG using a tandem mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions.
-
Data Analysis: Quantify the amount of 16:0-18:1 PG by comparing its peak area to that of the internal standard and referencing a standard curve.
In Vitro TLR4 Activation Assay
This protocol describes a cell-based assay to assess the inhibitory effect of 16:0-18:1 PG on LPS-induced TLR4 activation.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
Liposome Preparation: Prepare liposomes containing 16:0-18:1 PG using standard methods such as sonication or extrusion.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of 16:0-18:1 PG liposomes for a defined period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value of 16:0-18:1 PG for the inhibition of each cytokine.
Cytochrome c Release Assay
This protocol provides a method to assess apoptosis by detecting the release of cytochrome c from mitochondria into the cytosol.
Methodology:
-
Cell Treatment: Treat cells with the desired apoptotic stimulus in the presence or absence of 16:0-18:1 PG.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This can be achieved using commercially available kits or standard differential centrifugation protocols.
-
Western Blotting: Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Visualization and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the amount of cytochrome c in each fraction to determine the extent of its release from the mitochondria.
Conclusion and Future Directions
1-palmitoyl-2-oleoyl-phosphatidylglycerol is a bioactive lipid with significant immunomodulatory and potential pro-apoptotic functions. Its role in attenuating TLR4-mediated inflammation is supported by quantitative data, making it a promising target for the development of anti-inflammatory therapeutics. Its involvement in apoptosis, while less clear, warrants further investigation, particularly concerning its direct effects on mitochondrial function and apoptotic signaling proteins.
Future research should focus on:
-
Determining the precise binding affinities of 16:0-18:1 PG for TLR4, MD-2, and CD14.
-
Quantifying the direct impact of 16:0-18:1 PG on the phosphorylation of key downstream TLR4 signaling intermediates.
-
Elucidating the specific enzymatic pathways and their kinetics responsible for the synthesis of 16:0-18:1 PG.
-
Conducting detailed studies to directly assess the effect of 16:0-18:1 PG on caspase activation and mitochondrial permeability transition.
A deeper understanding of the molecular mechanisms underlying the signaling functions of 16:0-18:1 PG will be instrumental in harnessing its therapeutic potential for a range of inflammatory and proliferative diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of CD14 and TLR4.MD-2 activities by a synthetic lipid A mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial permeability transition: Recent progress and open questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
The Metabolic Journey of Exogenous 16:0-18:1 PG-d5: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of exogenously administered 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1',3'-rac-glycerol)-d5 (16:0-18:1 PG-d5). By integrating findings from lipidomics, stable isotope tracing studies, and fundamental principles of phospholipid biochemistry, this document outlines the absorption, distribution, metabolic conversion, and potential signaling roles of this deuterated phosphatidylglycerol species.
Introduction to Phosphatidylglycerol and its Deuterated Analog
Phosphatidylglycerol (PG) is a ubiquitous glycerophospholipid, serving as a key structural component of biological membranes and a precursor for other important lipids like cardiolipin.[1] The specific molecular species 16:0-18:1 PG, containing a palmitic acid and an oleic acid chain, is a common constituent of cellular membranes. The use of deuterated analogs, such as this compound where five deuterium atoms label the glycerol backbone, allows for the precise tracing of its metabolic journey in vivo, distinguishing it from endogenous pools. Such stable isotope tracing is a powerful technique in metabolic research, enabling the quantification of pathway fluxes and the identification of novel metabolic routes.[2][3]
Absorption and Distribution
The route of administration significantly influences the initial absorption and distribution of exogenous this compound.
Oral Administration: When administered orally, phospholipids can be incorporated into mixed micelles in the gastrointestinal tract, facilitating their uptake by enterocytes.[4][5] However, a significant portion is likely hydrolyzed by pancreatic phospholipases, releasing fatty acids and lysophosphatidylglycerol, which are then absorbed.
Intravenous Administration: Following intravenous injection, typically as part of a liposomal formulation, this compound will circulate in the bloodstream. The physicochemical properties of the liposomes, such as size and surface charge, will dictate their pharmacokinetic profile. Studies on phosphatidylglycerol-containing liposomes in rats have demonstrated rapid clearance from circulation and significant accumulation in the liver and spleen.[1]
Quantitative Distribution Data
The following table summarizes the biodistribution of intravenously administered phosphatidylglycerol (PG)-containing liposomes in a rat model. While this data is for a general PG liposome and not specifically this compound, it provides a valuable reference for expected tissue distribution.
| Organ | Percentage of Injected Dose (at 2 hours) | Cellular Distribution | Reference |
| Liver | 35% | Primarily Kupffer cells | [1] |
| Spleen | 40% | Not specified | [1] |
This data is derived from studies using liposomes containing phosphatidylglycerol and should be considered as an approximation for the distribution of this compound.
Metabolic Pathways of this compound
Once distributed to various tissues, exogenous this compound is subject to a series of enzymatic modifications. The d5-labeled glycerol backbone serves as a stable tracer to follow the fate of the core structure.
Hydrolysis by Phospholipases
The initial and most critical step in the metabolism of this compound is its hydrolysis by various phospholipases. These enzymes exhibit specificity for different bonds within the phospholipid structure.
-
Phospholipase A1 (PLA1): Cleaves the fatty acid at the sn-1 position, yielding 2-oleoyl-lysophosphatidylglycerol-d5 (2-18:1 LPG-d5) and palmitic acid.[6]
-
Phospholipase A2 (PLA2): Cleaves the fatty acid at the sn-2 position, producing 1-palmitoyl-lysophosphatidylglycerol-d5 (1-16:0 LPG-d5) and oleic acid.[7]
-
Phospholipase C (PLC): Cleaves the phosphodiester bond before the phosphate group, generating 1-palmitoyl-2-oleoyl-sn-glycerol (16:0-18:1 DAG) and d5-glycerol-3-phosphate.
-
Phospholipase D (PLD): Cleaves the phosphodiester bond after the phosphate group, resulting in 1-palmitoyl-2-oleoyl-sn-phosphatidic acid (16:0-18:1 PA) and d5-glycerol.
Fate of the Hydrolysis Products
The primary metabolites of this compound hydrolysis enter various cellular metabolic pathways.
-
Lysophosphatidylglycerol-d5 (LPG-d5): LPG can be re-acylated to form new PG species or further degraded by lysophospholipases to yield d5-glycerol-3-phosphate and a fatty acid.
-
Fatty Acids (Palmitic and Oleic Acid): These can be utilized for energy production via β-oxidation, incorporated into other lipid species (e.g., triglycerides, other phospholipids), or used in signaling pathways.
-
Diacylglycerol (DAG): A key signaling molecule that can also be phosphorylated to phosphatidic acid or used for the synthesis of other phospholipids and triglycerides.
-
d5-Glycerol-3-Phosphate and d5-Glycerol: The deuterated glycerol backbone enters central carbon metabolism. d5-Glycerol can be phosphorylated to d5-glycerol-3-phosphate.[8] d5-Glycerol-3-phosphate is a precursor for the de novo synthesis of other glycerolipids, and it can also be converted to dihydroxyacetone phosphate and enter glycolysis or gluconeogenesis.[9][10]
Signaling Pathways
The metabolites of this compound are not merely intermediates in catabolic pathways; they can also function as signaling molecules, initiating downstream cellular responses.
-
Phosphatidic Acid (PA): 16:0-18:1 PA, generated by PLD, is a potent second messenger that can activate a variety of signaling proteins, including protein kinases and phosphatases, thereby influencing cell growth, proliferation, and membrane trafficking.[4][8]
-
Lysophosphatidic Acid (LPA): If lysophosphatidylglycerol is further metabolized, it could potentially lead to the formation of lysophosphatidic acid, another powerful signaling lipid that acts through a family of G protein-coupled receptors (GPCRs) to regulate diverse cellular processes.[11][12]
-
Lysophosphatidylglycerol (LPG): While less studied than LPA, LPG itself may have signaling roles, potentially influencing inflammatory responses and other cellular functions.
Excretion
The ultimate excretion of the components of this compound will occur through various routes after complete catabolism. The fatty acid portions will be largely metabolized for energy, with the carbon atoms eventually being excreted as carbon dioxide. The glycerol backbone, once it enters central metabolism, will share the same fate as other glucose and glycerol molecules. Studies on the excretion of orally administered glycerol have shown that it is detectable in urine for several hours post-administration.[13] It is plausible that a portion of the d5-glycerol derived from this compound would also be excreted in the urine. Phospholipids and their metabolites can also be excreted in the feces.[11][14]
Experimental Protocols
The investigation of the metabolic fate of this compound requires a combination of in vivo experiments and advanced analytical techniques.
In Vivo Tracer Study
-
Animal Model: Male Wistar rats (250-300g) are a suitable model.
-
Administration of this compound: The deuterated lipid is formulated into liposomes and administered intravenously via the tail vein at a dose of 10 mg/kg.
-
Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h). At the final time point, animals are euthanized, and tissues (liver, spleen, kidney, lung, brain, adipose tissue) are rapidly excised and flash-frozen in liquid nitrogen. Urine and feces are collected throughout the study period.
Lipid Extraction from Tissues
A modified Bligh-Dyer or Folch extraction method is recommended for the efficient recovery of a broad range of lipids.
-
Homogenization: A known weight of frozen tissue (e.g., 100 mg) is homogenized in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), inducing phase separation.
-
Lipid Collection: The lower organic phase containing the lipids is carefully collected. The extraction is repeated on the remaining aqueous and protein phases.
-
Drying and Reconstitution: The combined organic phases are dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).
Detailed protocols for lipid extraction can be found in references[8][9][11][15][16].
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its deuterated metabolites.
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different lipid species based on their hydrophobicity.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.
-
Detection Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity for targeted quantification. The transitions would be specific for the parent ion of this compound and its expected metabolites, and their corresponding fragment ions. High-resolution mass spectrometry allows for the accurate mass measurement of the parent and fragment ions, aiding in the identification of unknown metabolites.
-
Quantification: A calibration curve is generated using synthetic standards of this compound and its potential non-deuterated metabolites. The deuterated nature of the parent compound allows for its clear distinction from endogenous lipids.
Conclusion
The metabolic fate of exogenous this compound is a multi-step process involving absorption, distribution to various tissues, and a cascade of enzymatic modifications. The deuterated glycerol backbone provides a powerful tool to trace the journey of this molecule and its core structural components through various metabolic and signaling pathways. While further studies are needed to provide a complete quantitative picture of its metabolism in different physiological and pathological states, the framework presented in this guide, based on current knowledge of phospholipid biochemistry, provides a solid foundation for researchers and drug development professionals working in this area. The detailed experimental protocols and analytical strategies outlined herein offer a practical approach to unraveling the intricate metabolic network that governs the fate of this and other exogenous phospholipids.
References
- 1. The distribution and metabolism of glycerol in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Phospholipid Component Defines Pharmacokinetic and Pharmacodynamic Properties of Synthetic High-Density Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. hmdb.ca [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]
- 11. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary excretion of exogenous glycerol administration at rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P. aeruginosa Metabolome Database: PA(16:0/18:1(11Z)) (PAMDB000743) [pseudomonas.umaryland.edu]
- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Natural Abundance of 16:0-18:1 Phosphatidylglycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance, analytical methodologies, and biological significance of 16:0-18:1 phosphatidylglycerol (PG) isomers. Phosphatidylglycerol, a key anionic phospholipid, plays crucial roles in membrane structure and cellular signaling across various organisms. The specific acyl chain combination of palmitic acid (16:0) and oleic acid (18:1) results in several isomers with distinct properties and distributions. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes their involvement in cellular pathways.
Natural Abundance of 16:0-18:1 PG Isomers
Phosphatidylglycerol generally constitutes a minor fraction of total phospholipids in most animal tissues, typically around 1-2%. However, its concentration can be significantly higher in specific membranes and organisms. The 16:0/18:1 acyl chain combination is a commonly observed molecular species.
Quantitative Distribution in Mammalian Tissues
The abundance of PG(16:0/18:1) varies across different mammalian tissues. While it is a minor component, its presence is consistently detected.
| Tissue | Organism | Relative Abundance/Concentration | Notes |
| Kidney | Sheep, Cow | Detected, but at very low levels (<0.4% of total glycerophospholipids) | PG(16:0/18:1) was the only detectable PG molecule in these species' kidneys.[1] |
| Brain | Mammals | Very low levels | Generally low abundance of PG in the brain.[1] |
| Lung Surfactant | Mammals | Can be the second most abundant phospholipid (up to 11% of total) | PG levels are an indicator of fetal lung maturity.[2] |
| Blood | Human | 0.604 +/- 0.044 uM | Detected and quantified in normal adult blood. |
| Liver | Bovine | PG 36:2 (which includes 16:0/18:1) is the most abundant PG species. | PG consists of a higher content of monounsaturated fatty acid chains.[3] |
Abundance in Plants
In plants, particularly in photosynthetic tissues, phosphatidylglycerol is a significant component of thylakoid membranes, comprising 5-15% of total lipids.[4] The fatty acid composition of PG is crucial for functions like photosynthesis and chilling sensitivity.
| Organism/Tissue | Relative Abundance/Concentration | Notes |
| Yellow Lupin Seeds | Detected | PG(16:0/18:1) is one of the identified PG species.[5] |
| Chilling-resistant plants | High in 18:1/16:0 PG | These plants contain more unsaturated PGs.[4] |
| Chilling-sensitive plants | Contain both 18:1/16:0 and 16:0/16:0 PG | Higher levels of saturated PG species are associated with chilling sensitivity.[4] |
| Arabidopsis thaliana (fab1 mutant) | >40% high-melting-point PG (includes 16:0) | This mutant has increased levels of 16:0 in all membrane glycerolipids.[6] |
Isomeric Distribution
Recent analytical advancements have enabled the differentiation of various isomers of 16:0-18:1 PG, including sn-positional isomers (PG(16:0/18:1) vs. PG(18:1/16:0)) and double bond positional isomers (e.g., 18:1(Δ9) vs. 18:1(Δ11)).
| Isomer Type | Tissue/Organism | Relative Abundance | Notes |
| Double Bond Positional Isomers (18:1) | |||
| PG 16:0_18:1 (Δ11) | Bovine Liver | Major isomer (Rel. % of 65%) | In contrast, for most other glycerophospholipids, the Δ9 isomer is typically the major component.[3] |
| PC 16:0-18:1 (Δ11) | Rat Muscle | Highest relative percentage (59%) compared to other tissues. | Cross-tissue analysis revealed variations in the relative percentages of Δ9 and Δ11 isomers.[7] |
| PC 16:0-18:1 (Δ11) | Rat Brain, Kidney, Liver | 24-35% | [7] |
| PC 16:0-18:1 (Δ11) | Rat Adipose | 13% | [7] |
| sn-Positional Isomers | |||
| PC 18:1/16:0 | Cow Eye Lens | More abundant than PC 16:0/18:1 | Demonstrates substantial variation in relative abundance of sn-positional isomers in different biological samples.[8] |
| PC 18:1/16:0 | Sheep Eye Lens | ~6% of PC 34:1 | [8] |
| PC 18:1/16:0 | Sheep Brain (White Matter) | 15% of PC 34:1 | [8] |
| PC 18:1/16:0 | Sheep Brain (Grey Matter) | 39% of PC 34:1 | [8] |
Experimental Protocols
The accurate quantification and identification of 16:0-18:1 PG isomers require sophisticated analytical techniques, primarily based on liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction
A crucial first step is the efficient extraction of lipids from biological matrices.
Modified Bligh-Dyer Method
This is a widely used method for extracting total lipids.
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (1:2, v/v) mixture.
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Lipid Collection: After centrifugation, the lower organic phase containing the lipids is collected.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.
Methanol (MeOH) Method for Phospholipids
A simpler method for extracting phospholipids from plasma or serum.[9]
-
Precipitation: Add plasma or serum to methanol containing an internal standard.
-
Incubation: Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Analysis: The supernatant containing the phospholipids can be directly used for MS analysis.[9]
Chromatographic Separation and Mass Spectrometric Analysis
Reversed-Phase Liquid Chromatography (RPLC) coupled to ESI-MS/MS
This is a powerful technique for separating phospholipid molecular species based on their hydrophobicity (acyl chain length and degree of unsaturation).[10][11]
-
Column: C18 or C30 reversed-phase columns are commonly used. C30 columns offer superior resolution for geometric isomers.[11]
-
Mobile Phase: A gradient of aqueous and organic solvents, such as methanol, acetonitrile, and isopropanol, often with additives like ammonium acetate.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for PG analysis. Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed to identify the fatty acyl chains. For PG, precursor ion scanning for m/z 153 or neutral loss scanning of 172 Da (for methylated PG) can be used for specific detection.[3][12]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC separates lipids based on the polarity of their head groups.
-
Application: Useful for separating different phospholipid classes before MS analysis.
Shotgun Lipidomics
This approach involves the direct infusion of the total lipid extract into the mass spectrometer without prior chromatographic separation.[13]
-
Method: Relies on specific MS/MS scan modes (precursor ion and neutral loss scans) to identify and quantify different lipid classes and molecular species.
Isomer-Specific Analysis Techniques
-
Paternò-Büchi (PB) Reaction: An online photochemical derivatization technique coupled with tandem mass spectrometry that allows for the identification and quantification of carbon-carbon double bond (C=C) location isomers.[3][7]
-
Ozone-Induced Dissociation (OzID): A mass spectrometry technique that utilizes ozone to cleave C=C bonds, allowing for their precise localization within the fatty acyl chain.[14]
Signaling Pathways and Biological Functions
Phosphatidylglycerol is not only a structural component of membranes but also participates in cellular signaling.
Biosynthesis of Phosphatidylglycerol
The primary pathway for PG synthesis involves phosphatidic acid (PA) and cytidine diphosphate-diacylglycerol (CDP-DAG).[15]
Caption: Biosynthesis of Phosphatidylglycerol.
Role in Cellular Signaling
While the role of PG in mammalian cell signaling is not as extensively studied as other phospholipids, it is known to be involved in:
-
Protein Kinase C (PKC) Signaling: PG is required for PKC signaling pathways.[2] The absence of PG can lead to defective cell wall synthesis.[2]
-
Precursor for Cardiolipin: In mitochondria, PG serves as a crucial precursor for the synthesis of cardiolipin (diphosphatidylglycerol), a phospholipid essential for mitochondrial function and structure.
Caption: Role of PG in Signaling and Metabolism.
Experimental Workflow for PG Isomer Analysis
The following diagram outlines a typical workflow for the analysis of 16:0-18:1 PG isomers from biological samples.
Caption: Experimental Workflow for PG Isomer Analysis.
Conclusion
The natural abundance of 16:0-18:1 PG isomers, while generally low, exhibits significant variation across different organisms, tissues, and even within subcellular compartments. This variability underscores the specific biological roles these lipids play. Advances in mass spectrometry-based lipidomics now provide the tools to dissect this isomeric complexity, offering new avenues for research in areas such as membrane biophysics, cellular signaling, and the development of novel therapeutic strategies targeting lipid metabolism. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals in the life sciences and drug development.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A narrative review of urinary phospholipids: from biochemical aspect towards clinical application - Li - Translational Andrology and Urology [tau.amegroups.org]
- 3. Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. portlandpress.com [portlandpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lipid Nomenclature: 16:0-18:1 PG
Introduction to Lipid Nomenclature and 16:0-18:1 PG
In the intricate world of lipidomics, a systematic nomenclature is essential for the precise identification and characterization of lipid species. The designation 16:0-18:1 PG refers to a specific molecule of phosphatidylglycerol, a class of glycerophospholipids that are fundamental components of biological membranes.[1][2][3] This guide provides a comprehensive overview of this lipid, from its structural components to its biological significance and analytical methodologies.
The nomenclature can be deconstructed as follows:
-
PG : This abbreviation stands for Phosphatidylglycerol . It denotes the head group of the phospholipid, which consists of a glycerol molecule attached to the phosphate group.[4][5] This head group imparts a net negative charge to the molecule at physiological pH.[5]
-
16:0 : This describes the fatty acyl chain at the sn-1 position of the glycerol backbone.[6] The number '16' indicates that the chain is 16 carbons in length, and '0' signifies that there are zero double bonds. This corresponds to the saturated fatty acid, palmitic acid .[7]
-
18:1 : This describes the fatty acyl chain at the sn-2 position.[6] The number '18' indicates an 18-carbon chain, and '1' denotes the presence of one double bond. This typically refers to the monounsaturated fatty acid, oleic acid .[7]
Therefore, 16:0-18:1 PG, also commonly abbreviated as POPG, represents 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol .[8][9][10] It is a ubiquitous anionic phospholipid found in the membranes of bacteria, plants, and eukaryotes, where it plays diverse and critical roles.[3][5]
Structure, Biosynthesis, and Biological Functions
Chemical Structure
The structure of 16:0-18:1 PG consists of a central L-glycerol 3-phosphate backbone.[1] The hydroxyl groups at the sn-1 and sn-2 positions are esterified to palmitic acid and oleic acid, respectively. The phosphate group at the sn-3 position is further esterified to a second glycerol molecule, forming the characteristic phosphatidylglycerol head group.[4][8]
Biosynthesis Pathway
Phosphatidylglycerol is synthesized in a multi-step enzymatic process that occurs in the endoplasmic reticulum and the inner mitochondrial membrane.[11] It begins with phosphatidic acid (PA) and proceeds through the key intermediate, cytidine diphosphate-diacylglycerol (CDP-diacylglycerol).[1][7][12]
The key steps are:
-
Activation of Phosphatidic Acid : Phosphatidate cytidylyltransferase catalyzes the reaction of PA with cytidine triphosphate (CTP) to form CDP-diacylglycerol, releasing pyrophosphate.[12]
-
Formation of Phosphatidylglycerol Phosphate : CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase (PGP synthase) catalyzes the condensation of CDP-diacylglycerol with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP), releasing cytidine monophosphate (CMP).[1][13]
-
Dephosphorylation : PGP is then dephosphorylated by a specific phosphatase (PGP phosphatase) to yield the final product, phosphatidylglycerol (PG).[1][13]
Biological Functions and Significance
16:0-18:1 PG is not merely a structural lipid; it is involved in a variety of critical cellular processes.
-
Membrane Structure and Fluidity : As a component of cellular membranes, PG contributes to their structural integrity, fluidity, and stability.[2][3][4] The presence of both a saturated (16:0) and an unsaturated (18:1) fatty acid chain influences membrane packing and physical properties.
-
Pulmonary Surfactant : In mammals, PG is a crucial component of lung surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse during exhalation.[4] The concentration of PG in amniotic fluid is a key indicator of fetal lung maturity.[1][4] While it comprises less than 5% of surfactant phospholipids, its role in spreading the surfactant film is thought to be critical.[1]
-
Precursor to Cardiolipin : Phosphatidylglycerol is the direct precursor for the synthesis of cardiolipin (diphosphatidylglycerol), a unique phospholipid found almost exclusively in the inner mitochondrial membrane.[11][13] Cardiolipin is essential for the optimal function of many proteins involved in mitochondrial energy metabolism.[13]
-
Cell Signaling : PG has been implicated in cell signaling pathways. It can act as a physiological activator of the nuclear isoform of Protein Kinase C (PKC), suggesting a role in cell cycle regulation.[9][14]
-
Bacterial and Plant Membranes : In bacteria, PG is a major component of the cell membrane, essential for maintaining its integrity.[4] In plants and cyanobacteria, PG is found in thylakoid membranes and is indispensable for the process of photosynthesis.[2][3][5]
Quantitative and Biophysical Data
Quantitative analysis reveals that while PG is a minor phospholipid in many mammalian tissues, its specific molecular species, like 16:0-18:1 PG, can be predominant within the PG class.[15]
Table 1: Relative Abundance of Phosphatidylglycerol (PG) in Rat Tissues
| Tissue | Relative Abundance of Total PG | Predominant PG Species |
| Heart | Highest | PG(16:0/18:1), PG(16:0/18:2) |
| Kidney | Moderate | PG(16:0/18:1), PG(16:0/18:2) |
| Liver | Moderate | PG(16:0/18:1), PG(16:0/18:2) |
| Skeletal Muscle | Moderate | PG(16:0/18:1), PG(16:0/18:2) |
| Adipose Tissue | Lowest | PG(16:0/18:1), PG(16:0/18:2) |
| Data adapted from a targeted lipidomic analysis of rat tissues.[15] |
Table 2: Biophysical Properties of POPG (16:0-18:1 PG) Bilayers
| Property | Value | Conditions | Reference |
| Transition Temperature (Tm) | -2 °C | Not specified | [16] (from a review citing older data) |
| Area per Lipid | 62.8 ± 0.3 Ų | Simulated POPE/POPG (3:1) bilayer | [17] |
| Area per Lipid | 65.0 - 66.4 Ų | MD Simulation, 37 °C | [16] |
| Note: Biophysical properties can vary significantly based on experimental or simulation conditions (e.g., temperature, pH, ionic strength). |
Experimental Protocols for Analysis
The analysis of 16:0-18:1 PG requires robust methods for lipid extraction, separation, and detection.
Lipid Extraction from Tissues
A common and effective method for total lipid extraction is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.[6][8][18]
Protocol: Modified Folch Extraction
-
Homogenization : Weigh frozen tissue (~10-50 mg) and homogenize in a glass homogenizer with 10-20 volumes of ice-cold chloroform:methanol (2:1, v/v).[6][18] Perform this step on ice to minimize lipolytic enzyme activity.
-
Phase Separation : Transfer the homogenate to a separating funnel. Add 0.2 volumes of 0.9% saline (or 0.1 M KCl) to the homogenate to induce phase separation.[18]
-
Incubation : Mix the contents thoroughly and allow the phases to separate, either by centrifugation (1,000 x g for 10 min) or by letting it stand at 4°C overnight.[6][18]
-
Collection : The lower, chloroform phase contains the total lipids. Carefully collect this phase into a clean, pre-weighed glass tube, avoiding the upper aqueous phase and the protein interface.
-
Drying and Storage : Evaporate the solvent under a stream of nitrogen gas. For long-term storage, flush the tube with nitrogen or argon, seal, and store at -80°C to prevent oxidation.[5][6]
Separation and Identification by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for separating phospholipid classes.[2][3][4]
Protocol: One-Dimensional TLC for Phospholipids
-
Plate Preparation : Use silica gel 60 TLC plates. Pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and air-dry in a fume hood. For better separation of acidic phospholipids, plates can be impregnated by dipping them in a 1.8% boric acid solution in ethanol for 2 minutes, followed by drying at 100°C for 15 minutes.[2][4]
-
Sample Application : Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1). Spot the sample as a tight band onto the origin of the TLC plate.
-
Development : Place the plate in a TLC tank lined with filter paper and pre-equilibrated with a developing solvent. A common solvent system for phospholipid separation is chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).[2][4] Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization : Dry the plate thoroughly. Visualize the separated lipid spots by placing the plate in an iodine vapor tank or by spraying with a phosphorus-specific reagent (e.g., Phospray) and heating.[1] Different phospholipid classes will have different retention factors (Rf values).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species like 16:0-18:1 PG.[19][20]
Protocol Outline: Reversed-Phase LC-MS/MS
-
Sample Preparation : Reconstitute the dried lipid extract in a suitable solvent for injection, such as isopropanol:methanol (1:1). Spike the sample with an appropriate internal standard (e.g., a deuterated PG standard) for accurate quantification.
-
Chromatographic Separation : Inject the sample onto a reversed-phase column (e.g., a C18 column). Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate to improve ionization. The gradient separates lipids based on their hydrophobicity (acyl chain length and unsaturation).
-
Mass Spectrometry Detection : Analyze the column eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, as PG is readily ionized in this mode.[20]
-
Quantification : Use Multiple Reaction Monitoring (MRM) for quantification. For 16:0-18:1 PG (molecular weight ~748.5 g/mol ), the MRM transition would monitor the precursor ion [M-H]⁻ at m/z 747.5 and specific fragment ions corresponding to the palmitate (m/z 255.2) and oleate (m/z 281.2) fatty acyl chains.[21] The peak area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 4. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. Thin-layer chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Phosphatidylglycerol is a physiologic activator of nuclear protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
- 12. hmdb.ca [hmdb.ca]
- 13. PathBank [pathbank.org]
- 14. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipidomics Reveals a Tissue-Specific Fingerprint [frontiersin.org]
- 16. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
The Nexus of Mitochondrial Health: A Technical Guide to Phosphatidylglycerol Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylglycerol (PG) is a crucial, albeit low-abundance, phospholipid in mammalian cells, with its primary roles converging on mitochondrial function and pulmonary surfactant activity. As the direct precursor to cardiolipin, the signature phospholipid of the inner mitochondrial membrane, the biosynthesis of PG is intrinsically linked to mitochondrial integrity, dynamics, and bioenergetics. This technical guide provides a comprehensive overview of the core biosynthetic pathway of phosphatidylglycerol in mammalian cells, detailing the enzymatic steps, subcellular localization, and regulatory aspects. Furthermore, it presents a compilation of quantitative data on relevant lipid and enzyme concentrations, alongside detailed experimental protocols for the study of PG biosynthesis, to serve as a valuable resource for researchers in cellular metabolism and drug development.
Introduction
Phosphatidylglycerol (PG) is a glycerophospholipid that plays a pivotal role in a number of critical cellular functions, despite constituting a minor fraction of the total cellular phospholipid content in most mammalian tissues.[1][2] Its significance is most pronounced in two key biological contexts: as an essential component of pulmonary surfactant and as the immediate precursor for the synthesis of cardiolipin (CL), a unique dimeric phospholipid exclusively found in the inner mitochondrial membrane.[3][4]
The biosynthesis of PG is a highly regulated process that occurs predominantly within the mitochondria.[4] This localization underscores its intimate connection to mitochondrial health and function. Indeed, the pathway for PG synthesis is the initial segment of the biosynthetic route leading to cardiolipin, a phospholipid critical for the structure of mitochondrial cristae, the assembly and stability of respiratory supercomplexes, and the regulation of mitochondrial-dependent apoptosis.[4]
Given the centrality of this pathway to mitochondrial bioenergetics and its implications in various pathological conditions, a thorough understanding of phosphatidylglycerol biosynthesis is paramount for researchers in metabolic diseases, cardiovascular disorders, and neurodegenerative conditions, as well as for professionals in drug development targeting mitochondrial function. This guide aims to provide an in-depth technical overview of the core aspects of PG biosynthesis in mammalian cells, integrating current knowledge with practical experimental methodologies.
The Core Biosynthetic Pathway of Phosphatidylglycerol
The synthesis of phosphatidylglycerol in mammalian cells is a two-step enzymatic process that takes place in the mitochondrial inner membrane, utilizing precursors from both the cytosol and the mitochondrion itself.[3]
The key substrates for this pathway are:
-
Phosphatidic Acid (PA): A central intermediate in lipid metabolism, PA can be synthesized in the endoplasmic reticulum (ER) and subsequently transported to the mitochondria.[4]
-
Cytidine Triphosphate (CTP): A high-energy nucleotide.
-
Glycerol-3-Phosphate (G3P): Derived from glycolysis or glycerol metabolism.[5]
The biosynthetic pathway proceeds as follows:
-
Formation of CDP-Diacylglycerol (CDP-DAG): The first committed step involves the activation of phosphatidic acid with CTP to form the high-energy intermediate, cytidine diphosphate-diacylglycerol (CDP-DAG). This reaction is catalyzed by CDP-diacylglycerol synthase (CDS) . In mammals, there are two main isoforms, CDS1 and CDS2, which are primarily localized to the ER. However, a mitochondrial-specific CDP-diacylglycerol synthase, TAMM41 , has been identified and is crucial for the synthesis of mitochondrial phospholipids.[1][6]
-
Synthesis of Phosphatidylglycerol Phosphate (PGP): CDP-DAG then reacts with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP). This condensation reaction is catalyzed by phosphatidylglycerolphosphate synthase (PGS1) , an enzyme located in the inner mitochondrial membrane.[3]
-
Dephosphorylation to Phosphatidylglycerol (PG): In the final step, PGP is dephosphorylated to yield phosphatidylglycerol. This reaction is catalyzed by protein tyrosine phosphatase mitochondrial 1 (PTPMT1) , a phosphatase also localized to the inner mitochondrial membrane.[3][7]
The newly synthesized PG can then be utilized for the synthesis of cardiolipin or incorporated into mitochondrial membranes.
Signaling Pathway Diagram
Caption: Biosynthesis of phosphatidylglycerol in mammalian mitochondria.
Quantitative Data
The following tables summarize available quantitative data related to phosphatidylglycerol biosynthesis in mammalian cells. It is important to note that precise concentrations of substrates and kinetic parameters of enzymes can vary depending on the cell type, metabolic state, and experimental conditions.
Table 1: Abundance of Phosphatidylglycerol and Related Lipids in Mammalian Mitochondria
| Lipid Class | Rat Liver Mitochondria (% of total phospholipids) | Rat Heart Mitochondria (% of total phospholipids) | Rat Skeletal Muscle Mitochondria (% of total phospholipids) |
| Phosphatidic Acid (PA) | 1-2%[8] | N/A | N/A |
| Phosphatidylglycerol (PG) | <1% [2] | Present (low abundance) [9] | Present (low abundance) [9] |
| Cardiolipin (CL) | 12-23%[8] | ~15%[8] | ~15%[8] |
| Phosphatidylcholine (PC) | 34-55%[8] | ~40%[8] | ~40%[8] |
| Phosphatidylethanolamine (PE) | 19-36%[8] | ~30%[8] | ~30%[8] |
| Phosphatidylinositol (PI) | 5-8%[8] | ~7%[8] | ~7%[8] |
| Phosphatidylserine (PS) | 1%[8] | ~3%[8] | ~3%[8] |
Table 2: Substrate Concentrations in Mammalian Mitochondria
| Substrate | Mitochondrial Compartment | Reported Concentration Range |
| Phosphatidic Acid (PA) | Inner Mitochondrial Membrane | ~0.5-1.5% of total lipids[10] |
| CDP-Diacylglycerol (CDP-DAG) | Inner Mitochondrial Membrane | Low, transient intermediate[6] |
| Glycerol-3-Phosphate (G3P) | Mitochondrial Matrix | Km for ATP production ~3 mM (in the presence of Ca2+)[11] |
Note: Specific molar concentrations within the mitochondrial compartments are challenging to determine and are not widely reported. The provided values are estimations based on relative abundance and kinetic studies.
Table 3: Kinetic Parameters of Key Enzymes in Phosphatidylglycerol Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue |
| TAMM41 (CDS) | Phosphatidic Acid, CTP | N/A | N/A | Mammalian |
| PGS1 | CDP-DAG, Glycerol-3-Phosphate | N/A | N/A | Mammalian |
| PTPMT1 | Phosphatidylglycerol Phosphate (PGP) | N/A | N/A | Mammalian |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of phosphatidylglycerol in mammalian cells.
Isolation of Mitochondria from Mammalian Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells by differential centrifugation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 10 volumes of ice-cold MIB.
-
Incubate the cell suspension on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the cell suspension using a pre-chilled Dounce homogenizer with 15-20 strokes of the pestle. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA or Bradford assay).
-
The isolated mitochondria can be used immediately for enzyme assays or stored at -80°C for later use.
Experimental Workflow for Mitochondria Isolation
Caption: Workflow for isolating mitochondria from mammalian cells.
Assay for Phosphatidylglycerolphosphate Synthase (PGS1) Activity
This protocol is adapted from methods used to measure PGS activity by monitoring the incorporation of radiolabeled glycerol-3-phosphate into PGP.[3]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
CDP-Diacylglycerol (e.g., from bovine heart)
-
[¹⁴C]-Glycerol-3-Phosphate (radiolabeled)
-
Chloroform/Methanol (1:2, v/v)
-
0.9% NaCl
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Chloroform/Methanol/Acetic Acid (65:25:10, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
50 µg of mitochondrial protein
-
Assay Buffer to a final volume of 90 µL
-
1 mM CDP-Diacylglycerol
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [¹⁴C]-Glycerol-3-Phosphate (to a final concentration of 0.5 mM and specific activity of ~10,000 dpm/nmol).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).
-
Add 250 µL of chloroform and 250 µL of 0.9% NaCl. Vortex vigorously to extract the lipids.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume (20-30 µL) of chloroform/methanol (2:1, v/v).
-
Spot the entire sample onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Dry the TLC plate and expose it to a phosphorimager screen or scrape the silica corresponding to the PGP spot for scintillation counting.
-
The amount of [¹⁴C]-PGP formed is a measure of PGS1 activity.
Assay for PTPMT1 Activity
This protocol measures the phosphatase activity of PTPMT1 by detecting the release of inorganic phosphate from PGP.[3]
Materials:
-
Isolated mitochondria (or purified recombinant PTPMT1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT
-
Phosphatidylglycerol Phosphate (PGP)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Prepare the reaction mixture in a 96-well plate:
-
10-20 µg of mitochondrial protein (or an appropriate amount of purified enzyme)
-
Assay Buffer to a final volume of 40 µL
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of PGP solution (to a final concentration of 100 µM).
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Stop the reaction and measure the released inorganic phosphate using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
The amount of phosphate released is proportional to the PTPMT1 activity.
Lipid Extraction and Quantification of Phosphatidylglycerol
This section outlines a general procedure for lipid extraction followed by quantification of PG by mass spectrometry.
4.4.1. Lipid Extraction (Bligh-Dyer Method)
Materials:
-
Cell or mitochondrial pellet
-
Chloroform
-
Methanol
-
0.9% NaCl or 1 M KCl
Procedure:
-
To a cell or mitochondrial pellet in a glass tube, add a 3.75-fold volume of chloroform/methanol (1:2, v/v) relative to the sample volume.
-
Vortex vigorously for 2 minutes and incubate on ice for 30 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of 0.9% NaCl and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for analysis (e.g., chloroform/methanol 1:1, v/v).
4.4.2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
A detailed LC-MS protocol for phospholipid analysis is complex and requires specialized instrumentation and expertise. The following is a general workflow.
General Workflow:
-
Sample Preparation: Resuspend the extracted lipids in a suitable solvent (e.g., isopropanol/acetonitrile/water).
-
Internal Standards: Add a known amount of an internal standard, such as a commercially available deuterated PG species, to each sample for accurate quantification.
-
Chromatographic Separation: Separate the lipid classes using a normal-phase or reversed-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometry Analysis: Analyze the eluting lipids using a mass spectrometer, typically a triple quadrupole or a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Identify and quantify PG species based on their mass-to-charge ratio (m/z) and fragmentation patterns, and normalize to the internal standard.
Experimental Workflow for Lipid Analysis
Caption: General workflow for lipid extraction and analysis.
Conclusion
The biosynthesis of phosphatidylglycerol in mammalian cells is a concise and highly regulated pathway localized to the mitochondria, playing a critical role in mitochondrial function through its product and as the precursor to cardiolipin. This technical guide has provided a detailed overview of the core biosynthetic pathway, summarized the available quantitative data, and presented detailed experimental protocols to facilitate further research in this important area of cellular metabolism. The provided methodologies for organelle isolation, enzyme activity assays, and lipid analysis serve as a foundation for investigating the regulation of this pathway and its role in health and disease. Further research is warranted to elucidate the precise kinetic parameters of the key biosynthetic enzymes and the dynamic regulation of substrate pools within the mitochondria, which will be crucial for the development of targeted therapeutic strategies for a range of mitochondrial-related disorders.
References
- 1. Mitochondrial CDP-diacylglycerol synthase activity is due to the peripheral protein, TAMM41 and not due to the integral membrane protein, CDP-diacylglycerol synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipids: Identification and Implication in Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Phosphatase PTPMT1 is essential for cardiolipin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidic Acid and Cardiolipin Coordinate Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]
- 6. CDP-diacylglycerol synthesis in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional analysis of PTPMT1, a phosphatase required for cardiolipin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reign in the membrane: How common lipids govern mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycerol 3-phosphate-induced ATP production in intact mitochondria from pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 16:0-18:1 PG-d5 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of individual lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. Phosphatidylglycerols (PGs) are a class of phospholipids that play crucial roles in various biological functions, including membrane structure and cell signaling. The use of a stable isotope-labeled internal standard is a well-established method for achieving accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (16:0-18:1 PG-d5) as an internal standard for the quantitative analysis of phosphatidylglycerols.
This compound is a deuterated analog of the naturally occurring 16:0-18:1 PG. The five deuterium atoms on the glycerol head group provide a mass shift that allows for its clear differentiation from the endogenous analyte in the mass spectrometer, while its chemical and physical properties closely mimic those of the target analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thereby effectively correcting for variations in these steps and for matrix effects in the ion source.
Signaling and Biosynthesis of Phosphatidylglycerol
Phosphatidylglycerol is a key intermediate in the biosynthesis of several important phospholipids and is involved in cellular signaling pathways.[1] Its synthesis begins with phosphatidic acid (PA), a central precursor in glycerophospholipid metabolism.
Caption: Biosynthesis pathway of Phosphatidylglycerol (PG).
Experimental Protocols
Materials
-
Internal Standard: this compound (e.g., Avanti Polar Lipids, Cat# 860385)
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water.
-
Additives: Ammonium formate or ammonium acetate.
-
Solid Phase Extraction (SPE) Columns: As needed for sample cleanup.
Sample Preparation: Lipid Extraction from Biological Samples
A modified Bligh and Dyer extraction method is commonly used for the extraction of phospholipids from various biological matrices such as plasma, serum, cells, or tissues.
-
Homogenization: Homogenize the biological sample (e.g., 100 µL of plasma or a cell pellet) in a suitable volume of phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution in methanol to the homogenized sample. The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 µL of aqueous sample, use 375 µL of the chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 125 µL of chloroform and 125 µL of water to the mixture. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
Caption: Experimental workflow for lipid extraction.
LC-MS/MS Method
The following is a general LC-MS/MS method that can be adapted for the analysis of phosphatidylglycerols using this compound as an internal standard. Optimization of the gradient and MS parameters may be required for specific instrumentation and applications.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water:Acetonitrile (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, specific precursor-to-product ion transitions are monitored for both the analyte (16:0-18:1 PG) and the internal standard (this compound). Phosphatidylglycerols readily form [M-H]⁻ ions in negative ESI mode. The fragmentation of the precursor ion typically results in product ions corresponding to the fatty acyl chains.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16:0-18:1 PG | 747.5 | 255.2 (16:0) | 35 |
| 281.2 (18:1) | 30 | ||
| This compound | 752.5 | 255.2 (16:0) | 35 |
| 281.2 (18:1) | 30 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation
The quantitative data should be summarized in a clear and structured table. The concentration of the endogenous PG species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a non-deuterated 16:0-18:1 PG standard.
Table 1: Example of Quantitative Results for PG Species in a Biological Sample
| PG Species | Retention Time (min) | Analyte Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| PG (16:0/18:1) | 10.5 | 1,250,000 | 1,500,000 | 0.833 | 83.3 |
| PG (16:0/16:0) | 9.8 | 450,000 | 1,500,000 | 0.300 | 30.0 |
| PG (18:0/18:1) | 11.2 | 890,000 | 1,500,000 | 0.593 | 59.3 |
| PG (18:1/18:2) | 10.9 | 620,000 | 1,500,000 | 0.413 | 41.3 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of phosphatidylglycerols in complex biological matrices by LC-MS. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their lipidomics workflows. Proper sample preparation, optimized LC-MS conditions, and careful data analysis are crucial for obtaining high-quality, reproducible results.
References
Quantitative Lipidomics Workflow for the Analysis of 16:0-18:1 PG Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylglycerols (PGs) are a class of anionic phospholipids that play crucial roles in various biological processes, including pulmonary surfactant function and the activation of lipid-gated ion channels.[1][2] The specific molecular species, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG), is of significant interest in lipidomics research. Accurate quantification of this and other lipid species is essential for understanding their roles in health and disease. This application note provides a detailed workflow for the quantitative analysis of 16:0-18:1 PG in biological samples using a deuterated internal standard, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (16:0-18:1 PG-d5), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and matrix effects, ensuring high accuracy and reproducibility.[3][4]
Experimental Workflow Overview
The overall workflow for the quantitative analysis of 16:0-18:1 PG involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining reliable and reproducible results.
Caption: A general workflow for the quantitative analysis of 16:0-18:1 PG.
Experimental Protocols
Sample Preparation and Lipid Extraction
Accurate quantification begins with robust and reproducible sample preparation. The choice of extraction method can significantly impact lipid recovery.[5][6] The Folch and Matyash (MTBE) methods are commonly used for broad lipid extraction.[5][7]
Materials:
-
Biological sample (e.g., 10-100 µL plasma or 1-100 mg tissue)
-
This compound internal standard solution (concentration to be optimized)
-
Chloroform, Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Protocol: Modified Folch Extraction
-
To a glass tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard.
-
Add 600 µL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1 minute and incubate on a shaker for 1 hour at 4°C.[8]
-
Add 150 µL of water to induce phase separation and vortex for 1 minute.[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.[8]
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol or methanol).[8]
LC-MS/MS Analysis
Liquid chromatography is used to separate the target analyte from other lipid species, reducing ion suppression. Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification. Phosphatidylglycerols are readily ionized in negative mode electrospray ionization (ESI).[9][10]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm) is suitable for separating phospholipids.[11]
-
Mobile Phase A: Acetonitrile:Water (1:1, v/v) with 5 mM ammonium formate and 0.1% formic acid.[8]
-
Mobile Phase B: Isopropanol:Acetonitrile:Water (85:10:5, v/v/v) with 5 mM ammonium formate and 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 1-5 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
16:0-18:1 PG: The precursor ion ([M-H]⁻) and specific product ions need to be determined. For a generic PG, fragmentation often yields product ions corresponding to the fatty acyl chains.
-
This compound: The precursor ion will be shifted by +5 Da compared to the endogenous compound. The product ions may or may not be shifted depending on the location of the deuterium labels. A common transition for PEth-d5, a similar phospholipid, is m/z 706.7 > 255.3.[12][13]
-
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analytes.
Data Presentation
Quantitative data should be presented in a clear and organized manner. A tabular format is ideal for comparing concentrations of 16:0-18:1 PG across different samples or experimental conditions.
Table 1: Quantification of 16:0-18:1 PG in Human Plasma Samples
| Sample ID | Peak Area (16:0-18:1 PG) | Peak Area (this compound) | Concentration (µg/mL) |
| Control 1 | 1.25E+06 | 2.50E+06 | 5.0 |
| Control 2 | 1.30E+06 | 2.52E+06 | 5.2 |
| Treated 1 | 2.50E+06 | 2.48E+06 | 10.1 |
| Treated 2 | 2.65E+06 | 2.51E+06 | 10.6 |
Concentrations are calculated based on a calibration curve prepared with known amounts of 16:0-18:1 PG and a fixed concentration of the internal standard.
Phosphatidylglycerol Biosynthesis and Signaling
Understanding the biological context of the analyte is crucial for interpreting the quantitative data. Phosphatidylglycerol is synthesized from phosphatidic acid and is a precursor for cardiolipin.[2] It also plays a role in cellular signaling.
Caption: Biosynthesis and signaling pathway of Phosphatidylglycerol.
Conclusion
This application note provides a comprehensive and detailed workflow for the quantitative analysis of 16:0-18:1 PG using a deuterated internal standard and LC-MS/MS. By following these protocols, researchers can achieve accurate and reproducible quantification of this important lipid species, enabling a deeper understanding of its role in biological systems and its potential as a biomarker in drug development. The provided diagrams illustrate the key steps in the analytical workflow and the relevant biological pathways, offering a complete guide for professionals in the field.
References
- 1. Lipid-gated ion channels - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Untargeted Lipidomic Profiling of Amniotic Fluid Reveals Dysregulated Lipid Metabolism in Healthy Normal-Weight Mothers with Fetal Macrosomia [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. biorxiv.org [biorxiv.org]
- 12. High Throughput UPLC®-MSMS Method for the Analysis of Phosphatidylethanol (PEth) 16:0/18:1, a Specific Biomarker for Alcohol Consumption, in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 16:0-18:1 Phosphatidylglycerol in Biological Samples Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of acidic phospholipids that play crucial roles in various biological processes, including lung surfactant function, mitochondrial bioenergetics, and as precursors for other lipids. Accurate quantification of specific PG species, such as 16:0-18:1 PG, in biological matrices is essential for understanding their physiological and pathological significance. This application note provides a detailed protocol for the accurate and precise quantification of 16:0-18:1 PG in biological samples using the stable isotope-labeled internal standard, 16:0-18:1 PG-d5. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] This protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique for lipid analysis.[3]
Principle of the Method
This method utilizes a stable isotope dilution technique for the quantification of 16:0-18:1 PG. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process.[1] This internal standard is chemically and physically similar to the endogenous 16:0-18:1 PG and will behave similarly throughout the extraction and analytical procedures. By measuring the ratio of the endogenous analyte to the deuterated internal standard using LC-MS/MS, accurate quantification can be achieved, as this ratio remains constant even if there is sample loss during preparation.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (e.g., Avanti Polar Lipids, Cat# 860385)[4][5]
-
Solvents: HPLC-grade or LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.
-
Reagents: Ammonium acetate, formic acid (for mobile phase preparation).
-
Biological Samples: Plasma, serum, tissue homogenates, or cell lysates.
-
Equipment: Homogenizer, centrifuge, evaporator (e.g., nitrogen stream), autosampler vials.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Carefully dissolve 1 mg of this compound powder in 1 mL of chloroform:methanol (2:1, v/v). Store at -20°C in a sealed glass vial.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used for spiking the samples. The concentration of the working solution may need to be optimized based on the expected concentration of the endogenous analyte in the samples.
Sample Preparation and Lipid Extraction
The choice of lipid extraction method can influence the recovery of different lipid classes.[6][7] The Folch method is a widely used and effective technique for a broad range of lipids, including phosphatidylglycerols.[7][8]
-
Sample Homogenization:
-
Plasma/Serum: Use 50-100 µL of the sample directly.
-
Tissues: Weigh 10-20 mg of tissue and homogenize in 500 µL of ice-cold methanol.
-
Cells: Resuspend a cell pellet (e.g., 1-5 million cells) in 500 µL of ice-cold methanol.
-
-
Internal Standard Spiking:
-
To each homogenized sample, add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The amount added should be comparable to the expected amount of the endogenous analyte.
-
-
Lipid Extraction (Folch Method): [8][9]
-
Add 1 mL of chloroform to the sample mixture from the previous step. The ratio of chloroform:methanol should be 2:1 (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Add 300 µL of water to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate).
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column for the separation of lipids.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 10 mM ammonium acetate and 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid) is typically used.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Monitor the specific precursor-to-product ion transitions for both 16:0-18:1 PG and this compound. Phosphatidylglycerols are typically analyzed in negative ion mode.[3]
Table 1: Example MRM Transitions for 16:0-18:1 PG and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 16:0-18:1 PG | 747.5 | 255.2 (16:0 fatty acid) | Negative |
| 281.2 (18:1 fatty acid) | |||
| This compound | 752.5 | 255.2 (16:0 fatty acid) | Negative |
| 281.2 (18:1 fatty acid) |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. It is crucial to optimize these transitions on the specific mass spectrometer being used.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different samples.
Table 2: Quantitative Analysis of 16:0-18:1 PG in Biological Samples
| Sample ID | Sample Type | Endogenous 16:0-18:1 PG (ng/mL or ng/mg tissue) | Spiked this compound (ng/mL or ng/mg tissue) | Peak Area Ratio (Analyte/IS) | Calculated Concentration | % Recovery |
| Control 1 | Plasma | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
| Control 2 | Plasma | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
| Treated 1 | Plasma | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
| Treated 2 | Plasma | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
| Tissue 1 | Liver | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
| Tissue 2 | Brain | Calculated Value | 100 | Measured Value | Final Value | Calculated Value |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of 16:0-18:1 PG in biological samples.
Caption: Workflow for 16:0-18:1 PG quantification.
Conclusion
This application note provides a comprehensive protocol for the accurate and reliable quantification of 16:0-18:1 PG in various biological samples using a deuterated internal standard and LC-MS/MS. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for their studies. The use of a stable isotope-labeled internal standard is paramount for correcting analytical variability and achieving precise results. The provided workflow and data presentation guidelines offer a structured approach to performing and reporting these critical lipidomic analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Absolute Quantification of 16:0-18:1 Phosphatidylglycerol using Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of anionic phospholipids that are integral components of cellular membranes and play crucial roles in various biological processes, including lung surfactant function and cell signaling.[1] Accurate quantification of specific PG molecular species, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG), is essential for understanding their physiological and pathological significance. This application note provides a detailed protocol for the absolute quantification of 16:0-18:1 PG in biological samples using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (16:0-18:1 PG-d5) as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification as it corrects for variations in sample preparation, extraction efficiency, and matrix effects.[2][3]
Principle
The method employs a modified Bligh and Dyer lipid extraction to isolate phospholipids from the sample matrix.[4][5] The extracted lipids are then separated using reversed-phase liquid chromatography and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by creating a calibration curve using known concentrations of a 16:0-18:1 PG standard and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.
Materials and Reagents
-
Standards:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (this compound)
-
-
Solvents (LC-MS Grade):
-
Chloroform
-
Methanol
-
Water
-
Isopropanol
-
Acetonitrile
-
-
Reagents:
-
Ammonium formate
-
Formic acid
-
0.1 N Hydrochloric acid (HCl)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 16:0-18:1 PG and this compound in chloroform:methanol (1:1, v/v).
-
Working Standard Solutions:
-
Calibration Standards: Serially dilute the 16:0-18:1 PG primary stock solution to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL.
-
Sample Preparation and Lipid Extraction (Modified Bligh and Dyer)[4][5]
-
To 100 µL of biological sample (e.g., plasma, cell homogenate), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 375 µL of ice-cold chloroform:methanol (1:2, v/v) and vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.1 N HCl and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water:Acetonitrile (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B, 2-12 min: linear gradient to 100% B, 12-15 min: hold at 100% B, 15.1-18 min: return to 30% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 16:0-18:1 PG | 747.5 | 255.2 (16:0 fatty acid) | 40 |
| 747.5 | 281.3 (18:1 fatty acid) | 35 | |
| This compound | 752.5 | 255.2 (16:0 fatty acid) | 40 |
| 752.5 | 281.3 (18:1 fatty acid) | 35 |
Note: The precursor ion for 16:0-18:1 PG is [M-H]⁻. The d5 isotope is on the glycerol head group, so the fatty acid fragment ions remain the same.
Calibration Curve and Quantification
-
Inject the prepared calibration standards (spiked with the internal standard) into the LC-MS/MS system.
-
For each calibration point, calculate the peak area ratio of the 16:0-18:1 PG to the this compound internal standard.
-
Plot the peak area ratio against the concentration of the 16:0-18:1 PG standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[6]
-
Analyze the prepared biological samples and calculate the peak area ratio of the endogenous 16:0-18:1 PG to the this compound internal standard.
-
Use the regression equation from the calibration curve to determine the concentration of 16:0-18:1 PG in the samples.
Data Presentation
Table 1: Representative Calibration Curve Data for 16:0-18:1 PG Quantification
| Standard Concentration (ng/mL) | Peak Area (16:0-18:1 PG) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 5,230 | 510,000 | 0.010 |
| 5 | 26,100 | 515,000 | 0.051 |
| 10 | 53,500 | 520,000 | 0.103 |
| 50 | 265,000 | 512,000 | 0.518 |
| 100 | 540,000 | 518,000 | 1.042 |
| 500 | 2,750,000 | 525,000 | 5.238 |
| 1000 | 5,500,000 | 521,000 | 10.557 |
Table 2: Quantification of 16:0-18:1 PG in Human Plasma Samples
| Sample ID | Peak Area (16:0-18:1 PG) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 155,000 | 518,000 | 0.299 | 28.5 |
| Control 2 | 162,000 | 521,000 | 0.311 | 29.6 |
| Treated 1 | 245,000 | 515,000 | 0.476 | 45.3 |
| Treated 2 | 258,000 | 523,000 | 0.493 | 47.0 |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Assessment and cross-validation of calibration transferability between dried blood spot sampling devices for accurate quantification of phosphatidylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction Compatible with 16:0-18:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of lipids from biological samples, with a focus on methods compatible with the use of 16:0-18:1 Phosphatidylglycerol-d5 (16:0-18:1 PG-d5) as an internal standard for quantitative analysis. The selection of an appropriate extraction method is critical for accurate lipidomic profiling, ensuring high recovery of the target analytes and minimizing sample-to-sample variation.
Introduction to this compound as an Internal Standard
This compound is a deuterated form of phosphatidylglycerol, a class of glycerophospholipids. In lipidomic studies utilizing mass spectrometry, isotopically labeled lipids like this compound are invaluable as internal standards.[1] They are chemically identical to their endogenous counterparts but have a higher mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample before extraction, variations in lipid recovery during sample preparation and ionization efficiency during analysis can be normalized, leading to accurate quantification of the endogenous lipid species.
Overview of Compatible Lipid Extraction Methods
Several lipid extraction methods are compatible with the analysis of phosphatidylglycerols and the use of deuterated internal standards. The most common and well-validated methods are liquid-liquid extractions, such as the Folch and Bligh-Dyer methods, and solid-phase extraction (SPE). The choice of method often depends on the sample type, volume, and the specific lipid classes of interest.
Data Presentation: Comparison of Lipid Extraction Method Recovery
The following table summarizes the recovery of various lipid classes, including phosphatidylglycerol (PG), using different extraction strategies. This data is crucial for selecting the most appropriate method for your specific research needs.
| Lipid Class | Two-Step Lipid Extraction Recovery (%) | Bligh-Dyer Method Recovery (%) |
| Phosphatidylglycerol (PG) | 83 | 85 |
| Diacylglycerol (DAG) | 91 | 85 |
| Triacylglycerol (TAG) | 99 | Not Determined |
| Phosphatidylethanolamine (PE) | 81 | 99 |
| Lysophosphatidylethanolamine (LPE) | 40 | Not Determined |
| Phosphatidylcholine (PC) | 95 | 80 |
| Lysophosphatidylcholine (LPC) | 72 | Not Determined |
| Ceramide (Cer) | 95 | 100 |
| Phosphatidic Acid (PA) | 6 | 86 |
| Phosphatidylserine (PS) | 10 | 100 |
| Phosphatidylinositol (PI) | 4 | 80 |
| Cardiolipin (CL) | 20 | 84 |
This table is adapted from a study comparing a two-step lipid extraction procedure with the Bligh and Dyer method. The two-step method involved an initial extraction with a less polar solvent system followed by a more polar one.
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Method for Total Lipid Extraction
This method is a rapid and widely used technique for extracting total lipids from a variety of biological samples.[2][3][4][5][6]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
0.9% NaCl solution (optional, for washing)
-
Sample (e.g., cell pellet, tissue homogenate, plasma)
-
This compound internal standard solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add your sample. For a 1 mL aqueous sample, the following volumes are recommended. For tissue samples, homogenize in a suitable buffer to a final volume of 1 mL.
-
Addition of Internal Standard: Spike the sample with a known amount of this compound internal standard solution.
-
Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution and allow for thorough lipid extraction.[2][7]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex again for 30 seconds.[2][7]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the upper phase and the protein interface. Transfer the lipid extract to a new clean glass tube.
-
(Optional) Washing: To remove non-lipid contaminants, the collected chloroform phase can be washed by adding 0.2 volumes of 0.9% NaCl solution, vortexing, centrifuging, and removing the upper aqueous phase.
-
Drying: Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your downstream analysis (e.g., methanol, isopropanol, or a mixture compatible with LC-MS).
Protocol 2: Modified Folch Method for Total Lipid Extraction
The Folch method is another classic and robust technique for total lipid extraction, often favored for larger sample volumes.[8][9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., tissue, biofluid)
-
This compound internal standard solution
-
Homogenizer (for tissue samples)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Separatory funnel (for larger volumes)
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization: For tissue samples, homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture. For liquid samples, add the solvent mixture at a ratio of 20:1 (solvent:sample volume).
-
Addition of Internal Standard: Add a known amount of this compound internal standard solution to the homogenate.
-
Extraction: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to pellet the solid material and recover the liquid extract.
-
Washing and Phase Separation: Transfer the extract to a separatory funnel or a large centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract). Mix thoroughly and then allow the phases to separate by standing or by low-speed centrifugation.
-
Lipid Collection: Collect the lower chloroform phase, which contains the extracted lipids.
-
Drying: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Enrichment
SPE can be used as a standalone extraction method or as a cleanup step after a liquid-liquid extraction to enrich for specific lipid classes like phospholipids.[10][11][12][13] This protocol is a general guideline and may need optimization depending on the specific SPE cartridge used.
Materials:
-
SPE cartridges (e.g., silica-based, aminopropyl-bonded, or specialized phospholipid removal phases)
-
Sample pre-treated via protein precipitation (e.g., with acetonitrile or methanol)
-
This compound internal standard solution
-
Loading, washing, and elution solvents (specific to the SPE cartridge chemistry)
-
SPE manifold
-
Collection tubes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Pre-treatment: Precipitate proteins from your sample (e.g., plasma, serum) by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.
-
Addition of Internal Standard: Add a known amount of this compound internal standard to the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing a series of solvents through the cartridge to activate the stationary phase.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a specific wash solvent to remove interfering compounds while retaining the phospholipids.
-
Elution: Elute the phospholipids from the cartridge using an appropriate elution solvent. For example, a mixture of acetonitrile with a small percentage of ammonium hydroxide can be used to elute phospholipids from certain sorbents.
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the enriched phospholipids in a solvent suitable for your analytical method.
Visualizations
Experimental Workflow for Lipid Extraction
Caption: Workflow for a typical liquid-liquid lipid extraction protocol.
Signaling Pathway: Cardiolipin Biosynthesis from Phosphatidylglycerol
Caption: Eukaryotic biosynthesis of cardiolipin from phosphatidylglycerol.[14][15][16]
Phosphatidylglycerol serves as a crucial precursor in the biosynthesis of cardiolipin, a dimeric phospholipid predominantly found in the inner mitochondrial membrane where it plays a vital role in mitochondrial function and energy metabolism.[14][15] In eukaryotes, cardiolipin synthase, an enzyme located in the inner mitochondrial membrane, catalyzes the condensation of phosphatidylglycerol with CDP-diacylglycerol to form cardiolipin, releasing cytidine monophosphate (CMP) in the process.[14][16]
Another significant signaling role of phosphatidylglycerol is its ability to directly modulate the function of certain ion channels.[16][17] Anionic phospholipids, including phosphatidylglycerol, can bind to specific sites on pentameric ligand-gated ion channels (pLGICs), influencing their conformational state and thereby affecting synaptic transmission.[18] This direct interaction highlights the importance of the lipid environment in regulating neuronal excitability.
References
- 1. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
- 5. youtube.com [youtube.com]
- 6. vliz.be [vliz.be]
- 7. tabaslab.com [tabaslab.com]
- 8. Lipid extraction by folch method | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiolipin - Wikipedia [en.wikipedia.org]
- 15. cardiolipin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 17. Lipid-gated ion channels - Wikipedia [en.wikipedia.org]
- 18. Direct binding of phosphatidylglycerol at specific sites modulates desensitization of a ligand-gated ion channel | eLife [elifesciences.org]
Application Note: Quantitative Analysis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG) using a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics and quantitative mass spectrometry.
Introduction: Phosphatidylglycerols (PGs) are a class of anionic phospholipids that play crucial roles in various biological processes. Accurate quantification of specific PG molecular species, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG), is essential for understanding their function in health and disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.[1][2] The use of a stable isotope-labeled internal standard, such as 16:0-18:1 PG-d5, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4] This application note provides a detailed protocol for creating a standard curve for the absolute quantification of 16:0-18:1 PG using this compound as an internal standard.
Experimental Protocol: Standard Curve Generation
This protocol outlines the steps for preparing calibration standards and analyzing them via LC-MS/MS to generate a standard curve.
Materials and Reagents
-
Analyte Standard: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (16:0-18:1 PG)
-
Internal Standard (IS): 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (this compound)[5][6][7]
-
Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water
-
Additive: Ammonium acetate or formate (for mobile phase preparation)
-
Glass vials and precision pipettes
Instrumentation
-
Liquid Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
Preparation of Stock Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 1 mg of 16:0-18:1 PG and dissolve it in 1 mL of a suitable solvent mixture (e.g., methanol:chloroform, 1:1 v/v). Vortex thoroughly to ensure complete dissolution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound using the same procedure as the analyte stock.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution to a final concentration of 10 µg/mL in the analysis solvent (e.g., isopropanol). This solution will be added to all calibration standards and unknown samples.
Preparation of Calibration Standards (Serial Dilution)
-
Analyte Working Stock (100 µg/mL): Dilute the 1 mg/mL analyte stock solution to 100 µg/mL in the analysis solvent.
-
Serial Dilutions: Perform a series of dilutions from the 100 µg/mL analyte working stock to prepare calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Spiking with Internal Standard: To a fixed volume (e.g., 90 µL) of each calibration standard, add a constant volume (e.g., 10 µL) of the 10 µg/mL Working Internal Standard Solution. This ensures a constant concentration of the IS across all standards.
LC-MS/MS Method
Phosphatidylglycerols are readily ionized in negative ESI mode.[1] The analysis is typically performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]
-
LC Column: A C18 reversed-phase column is suitable for separating lipid species.[2]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the instrument. For PGs, characteristic fragments often include those related to the head group and the fatty acyl chains.[8][9]
-
16:0-18:1 PG: Monitor the transition from its precursor ion [M-H]⁻ to a specific product ion.
-
This compound: Monitor the transition from its deuterated precursor ion [M-H]⁻ to its corresponding product ion.
-
-
Data Analysis
-
Integrate the peak areas for both the analyte (16:0-18:1 PG) and the internal standard (this compound) in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Plot the peak area ratio (Y-axis) against the known concentration of the analyte (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) describe the standard curve. An R² value > 0.99 is typically desired.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis of the calibration standards can be summarized as follows.
Table 1: Example Calibration Curve Data for 16:0-18:1 PG Quantification
| Calibration Point | Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 1,520 | 15,100 | 0.101 |
| 2 | 0.5 | 7,650 | 15,250 | 0.502 |
| 3 | 1.0 | 14,980 | 14,990 | 0.999 |
| 4 | 5.0 | 75,300 | 15,050 | 5.003 |
| 5 | 10.0 | 151,200 | 15,110 | 10.007 |
| 6 | 50.0 | 748,500 | 14,950 | 50.067 |
| 7 | 100.0 | 1,505,000 | 15,020 | 100.199 |
Note: The data presented in this table is for illustrative purposes only and will vary based on instrumentation and experimental conditions.
Workflow Visualization
The following diagram illustrates the complete workflow for generating a standard curve for lipid quantification.
Caption: Workflow for quantitative lipid analysis using an internal standard.
Conclusion
This application note provides a comprehensive protocol for the development of a standard curve for the accurate quantification of 16:0-18:1 PG using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS in MRM mode offers high precision and accuracy, making this method suitable for demanding research and drug development applications. Proper optimization of LC separation and MS/MS parameters is crucial for achieving the best performance.
References
- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. 16:0-18:1 D5 PG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
Application of 16:0-18:1 PG-d5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations alone.[1][2] Stable isotope labeling, particularly with deuterium (²H), has become a cornerstone of MFA, enabling the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules.[3][4]
This application note details the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (16:0-18:1 PG-d5), a deuterated form of phosphatidylglycerol, in metabolic flux analysis of lipid pathways. The five deuterium atoms on the glycerol head group serve as a tracer to monitor the metabolic fate of the phosphatidylglycerol backbone.[4][5] This allows for the quantitative analysis of fluxes through key pathways of phospholipid metabolism, including degradation, remodeling, and synthesis of other phospholipid species. The primary analytical method for this application is high-resolution liquid chromatography-mass spectrometry (LC-MS).[3][6]
Principle
The core principle involves introducing this compound into a biological system (e.g., cell culture) and monitoring the incorporation of the d5-labeled glycerol backbone into downstream lipid species over time. Phosphatidylglycerol (PG) is a key intermediate in phospholipid metabolism, serving as a precursor for cardiolipin and also being interconvertible with other phospholipids through various enzymatic reactions. By tracking the d5 label, it is possible to quantify the flux of the glycerol backbone from PG to other lipid classes such as phosphatidic acid (PA), phosphatidylserine (PS), and phosphatidylethanolamine (PE).
Diagram of Phosphatidylglycerol Metabolism
Experimental Workflow
Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., mammalian cell line) in appropriate culture dishes and grow to desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the culture medium containing this compound. The final concentration of the labeled lipid should be optimized for the specific cell type and experimental goals, but a starting point of 1-10 µM is recommended. The labeled PG can be complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to the cells.
-
Pulse Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. This marks the beginning of the "pulse."
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), harvest the cells. For each time point, wash the cells with ice-cold PBS to stop metabolic activity and then collect the cell pellet for lipid extraction.
Lipid Extraction (Modified Bligh-Dyer Method)
-
Cell Lysis: Resuspend the cell pellet in 1 mL of a methanol:water (2:1, v/v) solution.
-
Addition of Chloroform: Add 1 mL of chloroform to the mixture and vortex thoroughly for 2 minutes.
-
Phase Separation: Add 1 mL of water and 1 mL of chloroform, vortex for 2 minutes, and then centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% Mobile Phase B over a set time (e.g., 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. Phospholipids can be detected in both modes, often as [M+H]⁺, [M+NH₄]⁺, or [M-H]⁻ ions.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and resolve the isotopologues.
-
Data Acquisition: Full scan mode to detect all ions, followed by data-dependent MS/MS to fragment ions of interest and confirm their identity.
-
Detection of d5-labeled lipids: Monitor for the expected mass shift of +5 Da in the precursor and fragment ions containing the glycerol head group. For example, in MS/MS analysis, the fragmentation of d5-labeled phospholipids will yield a d5-labeled head group fragment, confirming the incorporation of the tracer.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to show the fractional labeling of different phospholipid classes over time. This represents the percentage of a particular phospholipid pool that has been synthesized from the labeled PG precursor.
Table 1: Fractional Labeling of Phospholipids Over Time
| Time (hours) | % Labeled PG (d5) | % Labeled PA (d5) | % Labeled PS (d5) | % Labeled PE (d5) | % Labeled CL (d5) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 85.2 | 2.1 | 0.5 | 0.1 | 0.8 |
| 4 | 60.7 | 8.5 | 2.3 | 0.9 | 3.5 |
| 8 | 42.1 | 15.3 | 5.1 | 2.2 | 7.1 |
| 12 | 28.9 | 20.1 | 7.8 | 3.5 | 9.8 |
| 24 | 15.4 | 25.6 | 12.3 | 6.2 | 15.4 |
Note: The data presented in this table are representative and will vary depending on the experimental system.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Rate (nmol/mg protein/hr) |
| PG -> PA | 1.25 |
| PG -> PS | 0.48 |
| PS -> PE | 0.21 |
| PG -> CL | 0.65 |
Note: Fluxes are calculated based on the rate of change of fractional labeling and the pool sizes of the respective lipids, often requiring specialized software for metabolic modeling.
Conclusion
The use of this compound as a metabolic tracer provides a robust method for quantifying the dynamic fluxes within the phospholipid network. This approach offers valuable insights into how lipid metabolism is regulated under various physiological and pathological conditions, making it a powerful tool for basic research, drug discovery, and the identification of novel therapeutic targets. The detailed protocols and workflow presented here provide a framework for implementing this technique in the laboratory.
References
- 1. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 2. waters.com [waters.com]
- 3. A rapidly metabolizing pool of phosphatidylglycerol as a precursor of phosphatidylethanolamine and diglyceride in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. biorxiv.org [biorxiv.org]
Application Note: Ion Mobility Spectrometry of 16:0-18:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylglycerols (PGs) are a class of anionic phospholipids that are essential components of biological membranes in bacteria, plants, and animals. They serve as precursors for other phospholipids, such as cardiolipin, and are involved in various cellular processes. In mammalian lungs, PGs are a significant component of pulmonary surfactant, a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface, preventing alveolar collapse during breathing. The specific species 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG) has been identified as a key player in both the biophysical and immunological functions of lung surfactant. It has been shown to modulate the inflammatory response to bacterial lipopolysaccharides.
Stable isotope-labeled lipids, such as 16:0-18:1 PG-d5, are invaluable tools in lipidomics research. They are used as internal standards for accurate quantification in mass spectrometry-based analyses and as tracers to study lipid metabolism and trafficking. Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) has emerged as a powerful analytical technique for lipidomics. IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to liquid chromatography (LC) and MS. This allows for the differentiation of isomeric and isobaric lipid species and provides collision cross-section (CCS) values, a physicochemical property that can enhance lipid identification confidence.
This application note provides a detailed protocol for the analysis of this compound using ion mobility spectrometry, including sample preparation, instrumental analysis, and data interpretation.
Quantitative Data Summary
The use of a deuterated internal standard like this compound is crucial for accurate quantification of the endogenous, non-labeled counterpart. The following table summarizes key mass-to-charge ratios (m/z) and an experimental collision cross-section (CCS) value for the non-deuterated form, which serves as a close approximation for the deuterated standard. The small mass increase due to deuteration is expected to have a minimal effect on the CCS value.[1][2][3]
| Compound | Adduct | Calculated m/z | Experimental CCS (Ų) (for non-deuterated) |
| 16:0-18:1 PG | [M-H]⁻ | 747.518 | 272.7 |
| This compound | [M-H]⁻ | 752.549 | ~272.7 |
Signaling Pathway Involvement
16:0-18:1 PG is a key component of pulmonary surfactant and is involved in modulating the innate immune response in the lungs. One of its crucial roles is the attenuation of the inflammatory cascade initiated by bacterial lipopolysaccharide (LPS) through the Toll-like receptor 4 (TLR4) signaling pathway.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A modified Bligh and Dyer extraction method is recommended for the extraction of phosphatidylglycerols from biological samples such as plasma, cell pellets, or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
Ultrapure water
-
1M KCl
-
Internal Standard: this compound solution (concentration to be optimized based on expected endogenous levels)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add a known amount of the this compound internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of ultrapure water. Vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-IMS-MS analysis, such as a 1:1 (v/v) mixture of methanol:chloroform or isopropanol. The final volume should be chosen to achieve the desired concentration for injection.
Ion Mobility Spectrometry - Mass Spectrometry (IMS-MS) Analysis
The following are general instrument parameters for the analysis of phospholipids using a traveling-wave ion mobility (TWIM) enabled Q-TOF mass spectrometer. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate |
| Gradient | Optimized for separation of phospholipid classes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.0 kV |
| Sampling Cone | 30 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Ion Mobility | |
| IMS Wave Velocity | 300 - 600 m/s |
| IMS Wave Height | 40 V |
| Data Acquisition | |
| Mode | MSE or Data-Dependent Acquisition (DDA) |
| Mass Range | m/z 100 - 1500 |
| Scan Time | 0.1 - 0.5 s |
Experimental Workflow
The overall workflow for the quantitative analysis of 16:0-18:1 PG using its deuterated internal standard and LC-IMS-MS is depicted below.
Data Analysis and Interpretation
-
Data Processing: Raw data from the LC-IMS-MS analysis should be processed using software capable of handling multidimensional data (retention time, drift time/CCS, and m/z).
-
Feature Finding: The software will identify features corresponding to both the endogenous 16:0-18:1 PG and the this compound internal standard based on their respective m/z values, retention times, and drift times.
-
Identification: The identification of 16:0-18:1 PG can be confirmed by:
-
Accurate Mass: Matching the experimental m/z to the theoretical m/z within a narrow mass tolerance (e.g., <5 ppm).
-
Retention Time: Comparing the retention time to that of the deuterated standard.
-
Collision Cross-Section (CCS): Comparing the experimental CCS value to the reference value for 16:0-18:1 PG.
-
Fragmentation Pattern: In MS/MS experiments, the fragmentation pattern should be consistent with the structure of PG, showing characteristic losses of the fatty acyl chains.
-
-
Quantification: The peak area of the endogenous 16:0-18:1 PG is normalized to the peak area of the known concentration of the this compound internal standard. A calibration curve can be constructed using varying concentrations of the non-deuterated standard with a fixed concentration of the deuterated standard to determine the absolute concentration of the analyte in the sample.
Conclusion
The use of this compound as an internal standard in conjunction with ion mobility spectrometry provides a robust and accurate method for the quantification and identification of its endogenous counterpart in complex biological samples. The addition of ion mobility separation enhances the specificity of the analysis by resolving potential isobaric interferences and providing a valuable physicochemical descriptor in the form of the collision cross-section. This detailed protocol serves as a comprehensive guide for researchers and scientists in the fields of lipidomics and drug development to implement this powerful analytical technique in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Isotopic Interference Correction for 16:0-18:1 PG-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 16:0-18:1 Phosphatidylglycerol (PG) using a deuterated internal standard (16:0-18:1 PG-d5) and correcting for isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry-based lipidomics?
A1: Isotopic interference occurs when the mass-to-charge ratio (m/z) of an analyte overlaps with the m/z of an isotopologue of another molecule. There are two primary types:
-
Type I Interference: This arises from the natural abundance of heavy isotopes (like ¹³C) within the analyte molecule itself. This results in a distribution of peaks (M, M+1, M+2, etc.) for a single lipid species.[1]
-
Type II Interference: This occurs when an isotopologue of one lipid species has the same nominal mass as the monoisotopic peak of a different lipid species.[1][2] This is common between lipids that differ by the number of double bonds.[2] When using stable isotope-labeled standards, the isotopologue peaks of the heavy standard can overlap with the analyte peaks.
Q2: Why is a stable isotope-labeled standard like this compound considered the "gold standard" for quantification?
A2: Stable isotope dilution is considered a gold standard for mass spectrometry quantification because the labeled internal standard (e.g., this compound) is chemically identical to the endogenous analyte (16:0-18:1 PG).[1][3] This means it co-elutes chromatographically and experiences similar ionization efficiency, extraction recovery, and potential matrix effects.[3][4] By adding a known amount of the standard to the sample before processing, any sample loss or variation during the workflow will affect both the analyte and the standard equally, allowing for highly accurate and precise quantification.[3]
Q3: How does the d5 label in the this compound internal standard cause interference with the endogenous 16:0-18:1 PG signal?
A3: The this compound standard is five mass units heavier than the endogenous compound. However, due to the natural abundance of ¹³C in the d5 standard, it will have its own isotopic envelope (M+1, M+2, etc.). The M peak of the endogenous analyte can overlap with the M-5 peak of the standard, but more importantly, the M+1 and M+2 peaks of the endogenous analyte can have significant signal contributions from the isotopic peaks of the much more abundant d5 standard. This "isotopic cross-talk" can lead to an overestimation of the endogenous analyte if not corrected.[5]
Q4: What is the general procedure for correcting for this isotopic interference?
A4: The correction is a mathematical process that subtracts the contribution of the internal standard's isotopologues from the analyte's signal. The general steps are:
-
Analyze a pure solution of the this compound standard to determine its precise isotopic distribution and measure the relative intensities of its M, M+1, M+2, etc., peaks.
-
In the co-analyzed sample, measure the intensity of a unique, non-overlapping isotopologue of the d5 standard (e.g., the M+5 peak).
-
Use the predetermined isotopic distribution ratios from step 1 to calculate the expected intensity of the interfering isotopologues of the d5 standard at the m/z of the endogenous analyte.
-
Subtract this calculated intensity from the measured signal of the endogenous analyte to obtain the true, corrected intensity.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Overestimation of endogenous 16:0-18:1 PG | Isotopic contribution from the M+5 peak of the d5 internal standard is interfering with the M peak of the endogenous analyte. | 1. Verify the natural isotopic abundance of a pure d5 standard. 2. Apply a mathematical correction algorithm to subtract the calculated contribution of the standard from the analyte signal.[6] |
| Poor reproducibility of quantification | Inconsistent sample preparation, extraction, or matrix effects. | 1. Ensure the internal standard is added at the very beginning of the sample preparation process, before any extraction steps.[1] 2. Use a validated lipid extraction protocol (e.g., Bligh & Dyer or MTBE).[3][7] |
| Inability to resolve analyte and standard peaks | Insufficient mass resolution of the mass spectrometer. | 1. Increase the mass resolving power of the instrument if possible. High-resolution instruments like FTMS can help separate overlapping peaks.[2][8] 2. If peaks are only partially resolved, quantification using the M+1 peak may be more accurate than the monoisotopic peak.[2] |
| Non-linear calibration curve | Saturation of the detector due to excessively high concentration of the internal standard. | 1. Reduce the concentration of the this compound internal standard spiked into the samples. 2. Optimize ionization conditions to avoid detector saturation.[1] |
Data Presentation
Accurate correction requires knowing the theoretical isotopic distribution of both the analyte and the standard. The following table summarizes the expected relative abundances for the primary isotopologue peaks, which are essential for building a correction algorithm.
| Compound | Formula (as [M-H]⁻) | Monoisotopic Mass | M Peak (Relative Abundance) | M+1 Peak (Relative Abundance) | M+2 Peak (Relative Abundance) |
| 16:0-18:1 PG | C₄₀H₇₆O₁₀P | 747.51 | 100.00% | 44.58% | 10.93% |
| This compound | C₄₀H₇₁D₅O₁₀P | 752.54 | 100.00% | 44.60% | 10.94% |
| Note: These values are theoretical and the actual measured distribution should be confirmed by analyzing the pure standard on the instrument used for the experiment. |
Experimental Protocols
Protocol 1: Lipid Extraction (Modified Bligh & Dyer)
This protocol is a widely used liquid-liquid extraction method for separating lipids.[3]
-
Sample Preparation: To 100 µL of biological sample (e.g., plasma, cell lysate), add 20 µL of a known concentration of this compound internal standard solution. Vortex briefly.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 5 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in an appropriate volume (e.g., 200 µL) of the LC-MS mobile phase, such as acetonitrile:isopropanol (1:1, v/v), for analysis.
Protocol 2: Data Processing for Isotopic Correction
This protocol outlines the steps for data analysis after LC-MS/MS acquisition.
-
Peak Integration: Integrate the chromatographic peaks for the endogenous 16:0-18:1 PG (M) and the this compound standard (M+5).
-
Determine Isotopic Ratios of Standard: From a separate injection of the pure d5 standard, calculate the ratio of its signal at the analyte's m/z to its signal at the M+5 m/z.
-
Correction Factor (CF) = Intensity_d5(at M) / Intensity_d5(at M+5)
-
-
Calculate Interference: In each experimental sample, calculate the signal intensity contributed by the d5 standard to the endogenous analyte's peak area.
-
Interference = Peak Area_d5(at M+5) * CF
-
-
Correct Analyte Signal: Subtract the calculated interference from the measured peak area of the endogenous analyte.
-
Corrected Analyte Area = Measured Analyte Area(at M) - Interference
-
-
Quantify Analyte: Calculate the final concentration of the endogenous 16:0-18:1 PG using the corrected analyte area and the known concentration of the internal standard.
-
Concentration_Analyte = (Corrected Analyte Area / Peak Area_d5(at M+5)) * Concentration_Standard
-
Visualizations
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 16:0-18:1 PG-d5
This technical support center provides guidance on the stability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (16:0-18:1 PG-d5) in various solvents. It includes frequently asked questions (FAQs), troubleshooting advice, and recommended experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is recommended to dissolve this compound in a high-purity organic solvent such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v).[1] The solution should be stored at -20°C or lower in a glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.[2] To minimize oxidation, it is best practice to overlay the solvent with an inert gas like argon or nitrogen before sealing the vial.
Q2: Can I store this compound as a dry powder?
A2: Storing unsaturated phospholipids like this compound as a powder is not recommended. These lipids are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to hydrolysis and oxidation of the fatty acid chains, compromising the integrity of the compound. It is advisable to dissolve the lipid in a suitable organic solvent immediately upon receipt.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two main degradation pathways for unsaturated phospholipids are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester bonds linking the fatty acids to the glycerol backbone, resulting in the formation of lysophospholipids (e.g., lyso-PG) and free fatty acids.[3][4] This process can be accelerated by the presence of water, acids, or bases.
-
Oxidation: The oleoyl (18:1) chain in this compound contains a double bond that is susceptible to oxidation.[3] This can be initiated by exposure to air (oxygen), light, or trace metal ions. Oxidation leads to the formation of various byproducts, including hydroperoxides, aldehydes, and truncated fatty acid derivatives.[5][6]
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent can significantly impact the stability of phospholipids.
-
Chloroform: Often used for dissolving and storing lipids. However, it can contain trace amounts of acidic impurities (like HCl) which can catalyze hydrolysis. Using high-purity, stabilized chloroform is crucial.[7]
-
Methanol: A polar protic solvent that can facilitate the dissolution of phospholipids. However, its protic nature may contribute to hydrolysis over long-term storage. A mixture of chloroform and methanol is often a good compromise for solubility and stability.[1][8]
-
Ethanol: Similar to methanol, it can be used for solubilization, but may also contribute to hydrolysis. It is sometimes used in the preparation of liposomes.[3]
-
DMSO (Dimethyl Sulfoxide): While a powerful solvent, its suitability for long-term storage of phospholipids is less documented and it can promote oxidation under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in LC-MS analysis | Degradation of the lipid standard. | Prepare fresh dilutions from a properly stored stock solution. Analyze for common degradation products such as lyso-PG and oxidized species. |
| Poor peak shape or tailing | The lipid may not be fully solubilized in the injection solvent. | Ensure the lipid is completely dissolved. Gentle warming or sonication may help, but use caution with unsaturated lipids to avoid degradation. Consider using a stronger solvent for the initial stock solution. |
| Loss of signal intensity over time | Adsorption of the lipid to plasticware or degradation. | Use glass or Teflon-lined containers for storage and handling of organic solutions of lipids. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent quantification results | Instability of the standard in the working solution. | Prepare fresh working solutions daily. If using an autosampler, keep the vial tray cooled to minimize degradation during the analytical run. |
Stability of this compound in Different Solvents (Qualitative Comparison)
Since direct quantitative comparative studies are limited, the following table provides a qualitative summary of the expected stability based on solvent properties and general principles of lipid chemistry.
| Solvent | Pros | Cons | Relative Stability (Long-Term) |
| Chloroform (stabilized) | Good solubilizing power for lipids. | Potential for acidic impurities leading to hydrolysis. | Good to Excellent |
| Chloroform:Methanol (2:1, v/v) | Excellent solubilizing power for a wide range of lipids. | Methanol component may slightly increase the risk of hydrolysis over very long periods compared to pure chloroform. | Excellent |
| Methanol | Good for dissolving polar lipids. | Can contribute to hydrolysis. | Fair to Good |
| Ethanol | Biologically relevant solvent for some applications. | Can contribute to hydrolysis. | Fair to Good |
| DMSO | High solubilizing power. | Can promote oxidation; less common for lipid storage. | Fair |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., chloroform, methanol)
-
LC-MS grade solvents for mobile phase
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the test solvent (e.g., chloroform).
-
Dispense aliquots of the stock solution into several glass vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid film in the different solvents to be tested (e.g., chloroform, methanol, DMSO) to the desired final concentration.
-
Blanket the headspace of each vial with inert gas, seal tightly, and wrap with parafilm.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature) and protect from light.
3. Time Points for Analysis:
-
Analyze a fresh sample immediately after preparation (T=0).
-
Analyze samples at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).
4. LC-MS/MS Analysis:
-
At each time point, dilute an aliquot of the stored sample to a suitable concentration for LC-MS/MS analysis.
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases appropriate for lipid analysis (e.g., involving acetonitrile, isopropanol, water, and ammonium formate).
-
Monitor the parent mass of this compound and the masses of potential degradation products (e.g., lyso-PG-d5, oxidized forms).
-
Quantify the peak area of the parent compound at each time point and normalize to an internal standard if used.
5. Data Analysis:
-
Plot the percentage of remaining this compound as a function of time for each storage condition and solvent.
-
Identify and quantify the major degradation products.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing lipid stability.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oxidation and glyco-oxidation of 1-palmitoyl-2-arachidonoyl-phosphatidylserine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency evaluation of phospholipid fatty acid method based on lipid standards: methanol failed to recover a majority of phospholipids yet eluted unexpected glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Lipid Standards
Welcome to the technical support center for the effective use of deuterated lipid standards in mass spectrometry-based lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated lipid standard in quantitative lipidomics?
A deuterated lipid standard serves as an internal standard (IS), which is a compound of known concentration added to a sample before analysis.[1] Its fundamental purpose is to normalize the analytical signal of the lipid of interest (analyte) to correct for variations that can occur during the experimental workflow.[1][2] Key functions include:
-
Correcting for Sample Loss: During multi-step lipid extraction and preparation, some sample loss is inevitable. An IS added at the beginning accounts for this loss.[1]
-
Compensating for Matrix Effects: The sample matrix (all components other than the analyte) can suppress or enhance the analyte's ionization in the mass spectrometer. A chemically similar IS will experience similar matrix effects, allowing for accurate correction.[1][3]
Q2: Why are stable isotope-labeled standards, like deuterated lipids, considered the "gold standard"?
Stable isotope-labeled standards are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium ²H or carbon-13 ¹³C).[1] This near-identical chemical and physical nature ensures they behave almost identically to the endogenous analyte during extraction, chromatography, and ionization, leading to the most accurate quantification.[1]
Q3: How should I properly store and handle deuterated lipid standards?
Proper storage is critical to maintain the integrity and concentration of your standards.[4]
-
Temperature: Standards dissolved in an organic solvent should be stored at -20°C ± 4°C.[4] Powdered standards should be kept at or below -16°C.[4]
-
Container: Always use glass containers with Teflon-lined closures for standards in organic solvents to prevent contamination from plasticizers.[4]
-
Handling Powdered Lipids: To prevent condensation and degradation, always allow the entire container of a powdered standard to warm to room temperature before opening it.[4]
-
Unsaturated Lipids: Lipids with one or more double bonds are prone to oxidation and are not stable as powders. They should be promptly dissolved in a suitable organic solvent for storage.[4]
Q4: Can I use one deuterated standard for an entire class of lipids?
While it is common practice, it's important to understand the potential limitations. Lipid ionization efficiency can be influenced by acyl chain length and the degree of unsaturation.[5] Ideally, the internal standard should be as structurally similar as possible to the analyte.[1] For broad lipid class quantification, using a panel of standards representing the diversity of species within that class is recommended for the highest accuracy.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using deuterated lipid standards.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What's going wrong?
Answer: This is a common problem that can stem from several sources. The most frequent culprits are chromatographic shifts, isotopic overlap, or differential matrix effects.[7]
Troubleshooting Steps:
-
Verify Chromatographic Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][8] If the analyte and the standard do not co-elute, they may be exposed to different matrix components at different times, leading to differential ion suppression or enhancement and compromising accuracy.[7]
-
Solution: Overlay the chromatograms (extracted ion chromatograms) of the analyte and the internal standard to confirm they elute as a single, perfectly aligned peak. If a separation is observed, consider adjusting your chromatographic method (e.g., modifying the gradient) or using a column with slightly lower resolution to ensure co-elution.[7]
-
-
Assess for Isotopic Contribution (Overlap):
-
Problem: The signal from your internal standard can be artificially inflated by the natural isotopic abundance of your analyte, and vice-versa. For example, the M+2 isotopic peak of an analyte can overlap with the monoisotopic peak of a standard with two deuterium atoms.[9] Similarly, the standard itself may contain a small percentage of unlabeled material.[8]
-
Solution: Analyze a high-concentration sample of the analyte while monitoring the mass transition for the internal standard. Conversely, analyze a sample containing only the internal standard while monitoring the analyte's mass transition. The signal in either case should be negligible. If significant overlap is detected, mathematical correction during data processing is necessary.[9][10]
-
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the standard may not experience identical matrix effects. Studies have shown that the degree of ion suppression for an analyte and its deuterated standard can differ significantly in complex matrices like plasma.[7]
-
Solution: Conduct a post-extraction addition experiment. Analyze three sample sets: (A) analyte in pure solvent, (B) a blank matrix extract, and (C) a blank matrix extract spiked with the analyte post-extraction. Comparing the analyte signal in (A) and (C) will reveal the extent of signal suppression or enhancement.[3] If significant differential effects are present, further sample cleanup (e.g., solid-phase extraction) or sample dilution may be required.[3]
-
Issue 2: Isotopic Instability (Back-Exchange)
Question: I suspect my deuterated standard is losing its deuterium label. How can I confirm this and what should I do?
Answer: This phenomenon, known as back-exchange, occurs when deuterium atoms are replaced by protons from the sample matrix or solvent.[7]
Troubleshooting Steps:
-
Check the Label Position:
-
Problem: Deuterium atoms are most susceptible to exchange when they are located on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups.[8] Labels on a stable part of the carbon skeleton are much less likely to exchange.
-
Solution: Review the certificate of analysis for your standard to confirm the position of the deuterium labels. If the labels are in a labile position, consider the pH of your solutions.
-
-
Control pH:
-
Problem: Acidic or basic conditions can catalyze the back-exchange process.[8]
-
Solution: Maintain neutral pH throughout your sample preparation and analysis workflow wherever possible. Avoid prolonged storage in highly acidic or basic solvents.
-
-
Consider ¹³C-Labeled Standards:
-
Solution: If back-exchange is a persistent and unavoidable issue, switching to a ¹³C-labeled internal standard is an effective solution. Carbon-13 labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[11]
-
Data Presentation: Quantitative Tables
Table 1: Mass Increase for Deuterated Lipids This table shows the theoretical mass increase when hydrogen (¹H) is replaced by deuterium (²H). Use this for verifying the mass of your standards in the mass spectrometer.
| Number of Deuterium Atoms (n) | Exact Mass Increase (Da) |
| 1 | 1.006277 |
| 3 | 3.018831 |
| 5 | 5.031385 |
| 7 | 7.043939 |
| 9 | 9.056493 |
Table 2: Recommended Storage Conditions for Lipid Standards General guidelines for maintaining the stability of deuterated lipid standards.
| Lipid Type | Form | Recommended Storage Temperature | Key Considerations |
| Saturated Lipids | Powder or Solution | ≤ -16°C[4] | Relatively stable.[4] |
| Unsaturated Lipids | Solution | -20°C ± 4°C[4] | Prone to oxidation; should not be stored as a powder.[4] |
| All Lipids in Organic Solvent | Solution | -20°C ± 4°C[4] | Use glass vials with Teflon-lined caps.[4] Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Lipid Extraction using a Deuterated Internal Standard (Modified Folch Method)
This protocol describes a general method for extracting lipids from a biological sample (e.g., plasma) using a deuterated internal standard to ensure accurate quantification.
-
Preparation: Thaw frozen plasma samples on ice.[1]
-
Internal Standard Spiking: In a clean glass tube with a Teflon-lined cap, add a precise and known volume of your deuterated internal standard working solution.
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly to mix.[1]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., 1 mL of solvent for a 50 µL sample).[1] Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[12]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.[1]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases.[1][12]
-
Lipid Collection: Using a glass Pasteur pipette, carefully collect the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.[1][12]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1][12]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).[1] The sample is now ready for injection.
Protocol 2: Data Analysis Workflow for Quantification
This protocol outlines the basic steps for calculating the concentration of an analyte using an internal standard.
-
Peak Integration: In your chromatography data system, integrate the peak areas for both the analyte and the deuterated internal standard for all samples, including calibration standards and unknowns.
-
Calculate Response Ratio: For each injection, calculate the peak area ratio:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct Calibration Curve: Using the data from your calibration standards, plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform Linear Regression: Apply a linear regression fit to the calibration curve data points. The resulting equation will be in the form y = mx + b. Ensure the correlation coefficient (r²) is acceptable (typically >0.99).
-
Quantify Unknowns: For each unknown sample, use its calculated Response Ratio (the 'y' value) in the regression equation to solve for 'x', which will be the concentration of the analyte in the sample.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. benchchem.com [benchchem.com]
- 11. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
calculating concentration of 16:0-18:1 PG-d5 stock solution
Technical Support Center: Lipid Stock Solution Preparation
Topic: Calculating the Concentration of 16:0-18:1 PG-d5 Stock Solution
This guide provides detailed instructions and troubleshooting advice for researchers, scientists, and drug development professionals on accurately preparing and calculating the concentration of a this compound stock solution for use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What key information and specifications do I need before preparing my stock solution?
A: Before you begin, you must know the precise molecular weight and purity of your this compound solid, which is typically provided on the Certificate of Analysis (CoA) from the supplier. This information is critical for accurate molar concentration calculations.
Data Presentation: Key Specifications for this compound
| Property | Value | Source |
| Full Name | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′racglycerol-d5) (ammonium salt) | [1] |
| Molecular Formula | C₄₀H₇₅D₅NO₁₀P | [1][2][3] |
| Molecular Weight | 771.07 g/mol | [2][3][4] |
| Physical State | Solid, Powder (White to off-white) | [2][3][5] |
| Typical Purity | >98-99% | [2] |
| Primary Use | Internal standard for quantitative analysis by LC-MS, GC-MS, or NMR.[2][3] | N/A |
| Storage (Powder) | -20°C for up to 3 years.[2][3] | N/A |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[2][3] | N/A |
Q2: What is the standard protocol for preparing a this compound stock solution?
A: Preparing a lipid stock solution requires careful handling to ensure accuracy and stability. The following protocol outlines the "thin-film" method, which is a gold standard for ensuring a homogenous solution.
Experimental Protocols: Preparation of a 1 mg/mL Stock Solution
Objective: To prepare a stock solution with a known concentration from a powdered lipid standard.
Materials:
-
This compound powder
-
Analytical balance
-
Glass vial or round-bottom flask
-
High-purity organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
High-purity final solvent (e.g., ethanol or 2-propanol)
-
Calibrated micropipettes
-
Source of dry nitrogen or argon gas
-
Vacuum desiccator or pump
-
Vortex mixer or sonicator
Methodology:
-
Equilibration: Allow the container of lipid powder to come to room temperature before opening to prevent water condensation.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 1.0 mg) into a clean glass vial. Record the exact mass.
-
Initial Dissolution: Add a small volume of a volatile organic solvent like chloroform (e.g., 1 mL) to completely dissolve the powder. Mix gently until the solution is clear.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of dry nitrogen or argon gas. Rotate the vial to create a thin, even lipid film on the bottom and lower sides of the glass.[7]
-
Drying: Place the vial under a high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[7][8] This step is crucial for an accurate final concentration.
-
Reconstitution: Using a calibrated pipette, add the precise volume of your final desired solvent (e.g., 1.0 mL of ethanol for a 1 mg/mL solution) to the dried lipid film.
-
Homogenization: Seal the vial and vortex thoroughly. If necessary, briefly sonicate in a water bath until the lipid film is completely redissolved and the solution is clear.[9]
-
Storage: Store the final stock solution in an airtight container at -20°C or -80°C for optimal stability.[2][3]
Q3: How do I calculate the final molar concentration of my stock solution?
A: The molar concentration (Molarity, M) is calculated using the precise mass of the lipid, its molecular weight, and the final volume of the solvent.
The formula is: Concentration (mol/L) = Mass (g) / (Molecular Weight ( g/mol ) × Volume (L)) [2][3]
Example Calculation:
-
Mass Weighed: 1.0 mg = 0.001 g
-
Molecular Weight: 771.07 g/mol
-
Final Volume: 1.0 mL = 0.001 L
Calculation:
-
Concentration (mol/L) = 0.001 g / (771.07 g/mol × 0.001 L)
-
Concentration (mol/L) = 0.001297 M
-
This is more commonly expressed in millimolar (mM) or micromolar (µM): 1.297 mM or 1297 µM .
Troubleshooting Guide
Q4: My lipid film is not fully dissolving in the final solvent. What should I do?
A:
-
Increase Mixing: Continue to vortex or sonicate the solution. Gentle warming (to ~37°C) can also help, but avoid overheating.
-
Check Solvent Choice: While ethanol and 2-propanol are common, ensure they are appropriate for your desired concentration. Some lipids have better solubility in chloroform or methanol, but these may not be compatible with downstream applications.
-
Reduce Concentration: You may be attempting to create a solution that is above the lipid's solubility limit in that specific solvent. Consider preparing a more dilute stock solution.
Q5: My experimental results are inconsistent. What are common sources of error in stock solution preparation?
A:
-
Inaccurate Weighing: Using a non-analytical balance or failing to account for static can lead to significant errors.
-
Incomplete Solvent Removal: Residual chloroform from the film-making step will alter the final volume and concentration. Ensure the film is thoroughly dried under vacuum.
-
Inaccurate Volume Measurement: Use only calibrated, high-precision pipettes for reconstituting the lipid film.
-
Lipid Degradation: Improper storage (e.g., exposure to light, oxygen, or wrong temperatures) can degrade the lipid, affecting its effective concentration.
Mandatory Visualization
The following diagram illustrates the standard workflow for preparing a lipid stock solution from a powdered standard and calculating its final concentration.
Caption: Workflow for preparing and calculating the concentration of a lipid stock solution.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. 16:0-18:1 D5 PG - AVANTI POLAR LIPIDS - 860385P [cogershop.com]
- 6. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 9. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling recommendations for 16:0-18:1 PG-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 16:0-18:1 PG-d5 (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in powder form or dissolved in a solvent. For optimal stability, it is crucial to adhere to the following temperature guidelines.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, first, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. Add a suitable organic solvent such as chloroform, methanol, or a chloroform:methanol mixture to the desired concentration. Ensure complete dissolution by vortexing or gentle sonication.
Q3: What type of container should I use to store solutions of this compound?
A3: Solutions of this compound in organic solvents should be stored in glass vials with Teflon-lined caps. This prevents contamination from plasticizers that can leach from plastic containers.
Q4: Can I use this compound for applications other than mass spectrometry?
A4: Yes, while commonly used as an internal standard in mass spectrometry for lipidomics, deuterated phospholipids like this compound can also be used in other applications. These include studies of membrane protein structure and function using techniques like NMR, as well as in the preparation of deuterated liposomes for drug delivery research.[1][2]
Storage and Handling Recommendations
Proper storage and handling are critical to maintain the integrity and stability of this compound. As an unsaturated lipid, it is susceptible to oxidation and hydrolysis if not handled correctly.
| Form | Storage Temperature | Recommended Container | Shelf Life |
| Powder | -20°C | Glass vial with Teflon-lined cap | Up to 3 years |
| In Solvent | -80°C | Glass vial with Teflon-lined cap | Up to 6 months |
| In Solvent | -20°C | Glass vial with Teflon-lined cap | Up to 1 month |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Q: I am observing poor signal intensity for this compound in my mass spectrometry analysis. What could be the cause?
A: Poor signal intensity can stem from several factors:
-
Degradation: Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to the degradation of the lipid. Ensure the compound has been stored at the recommended temperature and protected from light.
-
Incomplete Solubilization: The lipid may not be fully dissolved in the solvent. Gentle warming or sonication can aid dissolution.
-
Ion Suppression: The presence of contaminants in the sample or from the storage container can suppress the ionization of the lipid. Always use high-purity solvents and appropriate glassware.
Q: I am seeing unexpected peaks or a mass shift in my mass spectrum. What should I investigate?
A: Unexpected peaks or mass shifts are often due to:
-
Contamination: Impurities from storage containers, handling equipment, or solvents can introduce extraneous peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Isotopic Interference: Natural isotopes of other lipids in your sample may have masses that overlap with this compound, especially at high concentrations of the analyte.
-
Solvent Adducts: The formation of adducts with solvent molecules can cause a mass shift. Ensure your mass spectrometer is properly calibrated and consider the possibility of adduct formation in your data analysis.
Q: My calibration curve is non-linear when using this compound as an internal standard. How can I address this?
A: Non-linearity in calibration curves can be caused by:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response. Diluting the samples may help to bring the concentrations into the linear range of the detector.
-
"Cross-talk" between Analyte and Internal Standard: As mentioned above, isotopic overlap can become more pronounced at higher analyte concentrations, artificially inflating the internal standard signal.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Mass Spectrometry
-
Equilibration: Allow the vial containing powdered this compound to warm to room temperature before opening.
-
Reconstitution: Add the appropriate volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) to the vial to achieve a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle sonication in a water bath can be used if necessary.
-
Storage of Stock Solution: Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or -80°C for long-term stability.
-
Preparation of Working Solution: Dilute the stock solution with the appropriate solvent to the final working concentration required for your experiment. For example, to prepare a 10 µg/mL working solution, dilute 10 µL of a 1 mg/mL stock solution into 990 µL of solvent.
Protocol 2: General Procedure for Lipid Extraction Using this compound as an Internal Standard
This protocol is a general guideline and may need to be optimized for specific sample types.
-
Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.
-
Addition of Internal Standard: Add a known amount of the this compound working solution to the homogenized sample.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for lipid extraction using this compound.
Caption: Troubleshooting guide for poor signal intensity of this compound.
References
Technical Support Center: Quality Control for 16:0-18:1 PG-d5 Standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the 16:0-18:1 PG-d5 (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5)) standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for the this compound standard?
A1: The this compound standard is typically supplied as a powder and should be stored at -20°C. To maintain its quality, it is crucial to prevent exposure to moisture and oxygen. Before opening, allow the vial to warm to room temperature in a desiccator to avoid condensation. For long-term storage of solutions, use glass vials with Teflon-lined caps and consider flushing the headspace with an inert gas like argon or nitrogen.
Q2: What solvent should I use to dissolve the this compound standard?
A2: A common solvent system for phospholipids like this compound is a mixture of chloroform and methanol. For mass spectrometry applications, it is often dissolved in a solution like methanol/dichloromethane (1:1, v/v) with 5 mM ammonium acetate.[1] The choice of solvent may vary depending on the downstream application.
Q3: What is the expected molecular weight and mass for this compound?
A3: The molecular weight is 771.07 g/mol . For mass spectrometry, the expected mass of the deprotonated molecule [M-H]⁻ would be approximately 769.57 amu.
Q4: How can I verify the purity of the this compound standard?
A4: The purity of the standard is typically greater than 99% as determined by Thin Layer Chromatography (TLC). You can perform TLC analysis to confirm its purity. Additionally, Proton NMR (¹H NMR) and mass spectrometry can be used to verify the structure and isotopic labeling.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my mass spectrometry analysis.
-
Possible Cause 1: Contamination. Impurities may have been introduced during handling or from storage containers.
-
Solution: Always use high-purity solvents and clean glassware. Ensure pipettes and other equipment are thoroughly cleaned.
-
-
Possible Cause 2: Degradation of the standard. Phospholipids, especially those with unsaturated fatty acids, can degrade over time.
-
Solution: Store the standard under the recommended conditions (-20°C, inert atmosphere). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly. Potential degradation products could include lysophospholipids (from hydrolysis of one fatty acid chain) or oxidized products.
-
-
Possible Cause 3: In-source fragmentation or adduct formation. The conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment or form adducts with salts present in the mobile phase.
-
Solution: Optimize the ion source parameters, such as collision energy and temperature. Ensure the mobile phase is free of interfering salts.
-
Problem 2: The peak intensity of the this compound standard is lower than expected.
-
Possible Cause 1: Incomplete dissolution. The standard may not be fully dissolved in the chosen solvent.
-
Solution: Gently vortex or sonicate the solution to aid dissolution. Ensure the solvent is appropriate for the concentration you are trying to achieve.
-
-
Possible Cause 2: Ion suppression. Other components in the sample or mobile phase can interfere with the ionization of the standard, leading to a reduced signal.[2]
-
Solution: Use a deuterated internal standard to normalize the signal.[2] Perform a dilution series to check for matrix effects. Optimize the chromatography to separate the standard from interfering compounds.
-
Problem 3: My TLC plate shows multiple spots for the standard.
-
Possible Cause 1: Impurity. The standard may contain impurities.
-
Solution: Compare the TLC profile to the certificate of analysis. If significant impurities are present, a new vial of the standard may be required.
-
-
Possible Cause 2: Degradation. The standard may have degraded.
-
Solution: Prepare a fresh solution from a new vial of the standard and re-run the TLC.
-
-
Possible Cause 3: Improper spotting or development technique.
-
Solution: Ensure the spotting solvent is fully evaporated before developing the plate. Use the recommended solvent system and ensure the TLC tank is properly saturated with the mobile phase.
-
Quality Control Data
| Parameter | Specification |
| Chemical Formula | C₄₀H₇₀D₅NO₁₀P |
| Molecular Weight | 771.07 |
| Physical State | Powder |
| Purity (by TLC) | >99% |
| Storage Temperature | -20°C |
Experimental Protocols
Thin Layer Chromatography (TLC) for Purity Assessment
This protocol is adapted from standard procedures for phospholipid analysis.[3][4]
-
Materials:
-
Silica gel TLC plates
-
Developing tank
-
Spotting capillaries
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization Reagent: Iodine vapor or a phosphorus-specific stain.
-
-
Procedure:
-
Prepare the mobile phase and pour it into the developing tank to a depth of about 1 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors and cover the tank.
-
Dissolve a small amount of the this compound standard in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Using a capillary tube, spot a small amount of the dissolved standard onto the TLC plate, about 1.5 cm from the bottom.
-
Allow the solvent to evaporate completely from the spot.
-
Place the TLC plate in the developing tank and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a phosphorus-specific stain and heating.
-
A single major spot should be observed, confirming the purity of the standard.
-
Mass Spectrometry for Identity Confirmation
This is a general protocol for the analysis of phospholipids by mass spectrometry.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform:methanol).
-
Dilute the stock solution to an appropriate concentration for mass spectrometry analysis (e.g., 1-10 µg/mL) in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to elute the phospholipid.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: Scan a range that includes the expected m/z of the [M-H]⁻ ion (approximately m/z 769.57).
-
Fragmentation (MS/MS): Perform fragmentation of the precursor ion to confirm the fatty acid composition. Expected fragment ions would correspond to the loss of the fatty acyl chains.
-
Proton NMR (¹H NMR) for Structural Verification
-
Sample Preparation: Dissolve an adequate amount of the this compound standard in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The spectrum should be consistent with the known structure of 16:0-18:1 PG. The deuterium labeling on the glycerol headgroup will result in the absence of corresponding proton signals in that region of the spectrum, confirming the isotopic labeling.[5]
Visualizations
Caption: Troubleshooting workflow for failed quality control checks.
Caption: Potential degradation pathways of this compound.
References
- 1. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Validation & Comparative
A Comparative Guide to 16:0-18:1 PG-d5 and Other Internal Standards in Lipidomics
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Phosphatidylglycerol Quantification
In the precise world of quantitative lipidomics, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 16:0-18:1 PG-d5, a deuterated phosphatidylglycerol (PG) standard, with other commonly used internal standards. By examining their principles, performance characteristics, and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
The Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary categories of internal standards used in lipidomics are stable isotope-labeled lipids (such as deuterated or ¹³C-labeled) and structural analogues (like odd-chain lipids).[1][2] Stable isotope-labeled internal standards are often considered the gold standard as they co-elute closely with the endogenous analyte and can effectively correct for matrix effects.[1]
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is pivotal for achieving accurate and precise quantification of lipid species. This section compares the performance of deuterated standards like this compound against other common alternatives.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced by deuterium. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[1] Can effectively correct for matrix effects.[3][4] | Potential for a slight retention time shift compared to the native analyte (isotope effect).[1] Potential for isotopic scrambling or exchange in certain conditions.[1] |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by carbon-13. | Considered superior by many due to virtually identical physicochemical properties to the native analyte, ensuring perfect co-elution.[5][6] No risk of isotopic exchange.[7][8] More effective compensation for matrix effects.[6] | Typically more expensive and less commercially available than deuterated standards.[5] |
| Odd-Chain Lipids (e.g., 17:0/17:0 PG) | Contain fatty acid chains with an odd number of carbon atoms, which are not naturally abundant in most biological systems. | Not naturally present in most samples, avoiding interference with endogenous lipids.[9] Generally less expensive than stable isotope-labeled standards. | Chromatographic behavior and ionization efficiency may differ significantly from the even-chain analytes, potentially leading to less accurate correction for matrix effects.[9] |
Experimental Protocols
Accurate lipid quantification relies on robust and well-defined experimental procedures. Below are detailed methodologies for key experiments in a typical lipidomics workflow using an internal standard like this compound.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Lipid Collection: Carefully aspirate the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A common flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 55°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative electrospray ionization (ESI-) for the detection of phosphatidylglycerols.
-
Analysis Mode: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for the endogenous PG species and for the this compound internal standard.
-
Visualizing a Relevant Biological Pathway and an Analytical Workflow
To provide further context, the following diagrams illustrate the biosynthetic pathway of phosphatidylglycerol and a typical experimental workflow for lipidomics analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Validating a Lipidomics Method Using 16:0-18:1 PG-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in lipidomics to uncover their roles in health and disease. The use of internal standards is a critical component of a robust quantitative lipidomics workflow, correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of a lipidomics method validated using the deuterated internal standard 16:0-18:1 PG-d5 against alternative approaches, supported by experimental protocols and performance data.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. Deuterated standards, such as this compound, are considered a gold standard due to their close physicochemical properties to the endogenous analytes. Here, we compare the performance of this compound with an alternative, an odd-chain phosphatidylglycerol (PG) standard.
| Parameter | This compound (Deuterated) | 17:0/17:0 PG (Odd-Chain) | Commentary |
| Linearity (R²) | >0.99 | >0.99 | Both internal standard types can achieve excellent linearity over a wide dynamic range. |
| Lower Limit of Quantification (LLOQ) | Typically in the low fmol to pmol range on column. | Similar to deuterated standards, depending on the analytical platform. | Sensitivity is highly dependent on the mass spectrometer and chromatographic conditions. |
| Upper Limit of Quantification (ULOQ) | Wide dynamic range, often spanning 3-4 orders of magnitude. | Comparable to deuterated standards. | The linear range should be established during method validation. |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration. | Typically within ±15% of the nominal concentration. | Deuterated standards may offer slightly better accuracy due to closer co-elution with the analyte. |
| Precision (% CV) | Intra-assay: <15% Inter-assay: <20% | Intra-assay: <15% Inter-assay: <20% | Both provide good precision, with deuterated standards often showing slightly lower variability. |
| Recovery (%) | High and reproducible, typically >85%. | High and reproducible, but may differ slightly from the endogenous analyte. | Co-elution of deuterated standards with the analyte ensures they experience similar extraction efficiencies. |
| Matrix Effect | Minimal, as it co-elutes with the analyte and experiences similar ion suppression or enhancement. | Can be more significant if the retention time differs from the analyte of interest. | A key advantage of using a stable isotope-labeled internal standard. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable lipidomics data. Below are representative protocols for validating a lipidomics method using this compound.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Homogenization: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample and vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a wide range of lipid classes. Phosphatidylglycerols are typically analyzed in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Method Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target PG analyte and a fixed concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with R² > 0.99 is desirable.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-assay) and on different days (inter-assay). Accuracy is determined by the percent deviation from the nominal concentration, and precision is measured by the coefficient of variation (%CV).
-
Recovery: Compare the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample. This determines the efficiency of the extraction process.
-
Matrix Effect: Compare the peak area of the internal standard in a post-extraction spiked sample to the peak area of the internal standard in a neat solution at the same concentration. This assesses the degree of ion suppression or enhancement caused by the sample matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipidomics method validation.
Internal Standard Comparison Logic
Caption: Logic for comparing internal standard performance.
Inter-Laboratory Comparison Guide for the Quantification of 16:0-18:1 Phosphatidylglycerol using 16:0-18:1 PG-d5
This guide provides a comprehensive overview of the inter-laboratory performance for the quantification of 16:0-18:1 phosphatidylglycerol (PG), with a focus on the use of the deuterated internal standard 16:0-18:1 PG-d5. It is intended for researchers, scientists, and drug development professionals involved in lipid analysis. The guide summarizes expected analytical variability, details a robust experimental protocol, and discusses the critical role of internal standards in achieving accurate and reproducible results across different laboratories.
The field of lipidomics, which aims to comprehensively study lipids in biological systems, faces significant challenges in achieving inter-laboratory comparability and reproducibility.[1] Harmonization of analytical workflows is crucial for the successful translation of lipidomic research into clinical applications.[1] Inter-laboratory comparison exercises are essential for evaluating and improving the state of the art in lipid analysis.[2]
The Critical Role of Internal Standards in Lipid Quantification
In mass spectrometry-based lipidomics, the use of internal standards is paramount for accurate quantification. Internal standards are compounds that are added to a sample in a known quantity before sample processing. They are used to correct for the loss of analyte during sample preparation and for variations in instrument response.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative lipid analysis. These standards have the same chemical and physical properties as their endogenous counterparts, but with a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This allows them to be distinguished from the endogenous analyte by the mass spectrometer, while ensuring they behave similarly during extraction, chromatography, and ionization. The use of deuterated standards can significantly improve the accuracy and precision of quantification.
Inter-Laboratory and Intra-Laboratory Performance of Lipid Quantification
While a direct inter-laboratory comparison study focused solely on this compound is not publicly available, data from broader lipidomics inter-laboratory and intra-laboratory studies provide valuable insights into the expected performance of such analyses.
A key study by the National Institute of Standards and Technology (NIST) involved an interlaboratory comparison exercise for lipidomics using a standard reference material (SRM 1950 - Metabolites in Frozen Human Plasma).[2] This study, involving 31 diverse laboratories, provides consensus estimates for a wide range of lipids.[2] Another relevant study performed an intra-laboratory comparison of four different analytical platforms for lipidomic quantitation.[3]
The following table summarizes the inter-laboratory and intra-laboratory coefficients of variation (CVs) for various lipid classes, which can serve as a benchmark for the expected performance when quantifying phosphatidylglycerols.
| Lipid Class | Inter-Laboratory CV (%) (NIST SRM 1950) | Intra-Laboratory CV (%) (Four Platform Comparison) |
| Phosphatidylcholines (PC) | 15-40 | <20 - >40 |
| Lysophosphatidylcholines (LPC) | 20-50 | <20 |
| Phosphatidylethanolamines (PE) | 20-60 | <20 |
| Triacylglycerols (TAG) | 20-50 | <20 - 40 |
| Cholesteryl Esters (CE) | 20-40 | 30-40 |
Data synthesized from NIST interlaboratory comparison and an intra-laboratory platform comparison study.[2][3]
These values highlight the significant variability that can exist both between and within laboratories for lipid quantification. The use of a high-quality, well-characterized internal standard like this compound is a critical step in minimizing this variability.
Alternatives to this compound
While this compound is an excellent choice for an internal standard for the quantification of 16:0-18:1 PG due to its identical structure, other alternatives can be considered depending on the specific application and availability. These include:
-
Other Deuterated PG Species: If quantifying a range of PGs, a deuterated PG with a different fatty acid composition could be used, although this is less ideal than an exact structural analog.
-
PGs with Non-Natural Fatty Acids: Phosphatidylglycerols containing odd-chain or very long-chain fatty acids that are not naturally present in the sample can also be used as internal standards. For example, PG(17:0/17:0) is a commonly used internal standard.
-
Class-Specific Internal Standard Mixes: Commercially available lipid standard mixes often contain a representative deuterated standard for each major lipid class, which can be a cost-effective approach for broader lipid profiling studies.
Experimental Protocol for the Quantification of 16:0-18:1 PG
This protocol describes a general workflow for the quantification of 16:0-18:1 PG in a biological matrix (e.g., plasma, cell culture) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
1. Materials and Reagents
-
16:0-18:1 PG analytical standard
-
This compound internal standard
-
LC-MS grade solvents: methanol, isopropanol, acetonitrile, water
-
Chloroform, methyl-tert-butyl ether (MTBE)
-
Ammonium acetate or formic acid (for mobile phase modification)
-
Biological matrix (e.g., plasma, cell lysate)
-
Phosphate-buffered saline (PBS)
2. Sample Preparation
-
Thaw biological samples on ice.
-
Spike a known amount of this compound internal standard into each sample. The amount should be chosen to be in the mid-range of the expected endogenous concentration of 16:0-18:1 PG.
-
For plasma samples, a protein precipitation step is typically performed by adding a cold solvent like methanol or isopropanol.
-
For cell samples, cells should be washed with ice-cold PBS, and then subjected to lipid extraction.
3. Lipid Extraction (Modified Folch or MTBE Method)
-
Folch Method:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and incubate at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to pellet any precipitated protein and separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
-
MTBE Method:
-
Add methanol to the sample.
-
Add MTBE and vortex.
-
Add water to induce phase separation.
-
Centrifuge and collect the upper organic layer.
-
4. Sample Evaporation and Reconstitution
-
Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, typically a mixture of isopropanol and methanol or acetonitrile.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 or C30 column for separation of lipid species.
-
Employ a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile with a modifier like ammonium acetate or formic acid.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in negative ion mode for the analysis of phosphatidylglycerols.
-
Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole instrument, monitoring the specific precursor-to-product ion transitions for both 16:0-18:1 PG and this compound. For high-resolution instruments, extracted ion chromatograms can be used.
-
6. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous 16:0-18:1 PG and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using a series of known concentrations of the 16:0-18:1 PG analytical standard, each spiked with the same amount of the internal standard.
-
Determine the concentration of 16:0-18:1 PG in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Below are diagrams illustrating the experimental workflow and the principle of internal standard-based quantification.
Caption: Experimental workflow for lipid quantification.
Caption: Principle of internal standard correction.
References
Assessing the Matrix Effect on 16:0-18:1 PG-d5 Signal: A Comparative Guide
The accurate quantification of lipids in complex biological matrices is a significant challenge in modern bioanalysis. The "matrix effect" presents a primary obstacle, referring to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either suppression or enhancement of the analyte's signal, thereby compromising the accuracy, precision, and sensitivity of liquid chromatography-mass spectrometry (LC-MS) based quantification.[1]
For lipidomics, endogenous phospholipids are a major and persistent contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][2] Even with the use of stable isotope-labeled internal standards (IS) such as 16:0-18:1 PG-d5, a thorough assessment of the matrix effect is critical to ensure data integrity. While the deuterated standard is designed to co-elute with the analyte and experience similar ionization effects, significant ion suppression can still impact assay performance.
This guide provides a comparative overview of methodologies to assess and mitigate the matrix effect on the this compound signal, supported by experimental data and protocols for researchers, scientists, and drug development professionals. The principles and data presented are drawn from studies on structurally similar deuterated phospholipids, such as PEth-d5, which serve as a direct analytical surrogate for this discussion.
Experimental Protocol: Quantifying the Matrix Effect
The most common and direct method for quantitatively assessing matrix effects is the post-extraction spike method.[1][3] This approach determines the absolute matrix effect by comparing the signal response of an analyte in a clean solvent to its response when spiked into a blank matrix extract.
Objective: To quantify the degree of ion suppression or enhancement on the this compound signal caused by co-eluting matrix components.
Materials:
-
This compound analytical standard
-
Blank biological matrix (e.g., plasma, whole blood) free of the analyte
-
LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile)
-
Sample preparation materials (e.g., protein precipitation plates, SPE cartridges)
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank biological matrix through the entire sample preparation workflow (e.g., protein precipitation, SPE). The final extract should not contain the analyte or IS.
-
Set C (Post-Spiked Matrix): Take the processed blank matrix extract from Set B and spike it with the this compound standard to the same final concentration as in Set A.[4]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area response for this compound.
-
Calculate the Matrix Effect (ME): The matrix effect is calculated using the following formula:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Workflow for Matrix Effect Assessment
Caption: Experimental workflow for the post-extraction spike method.
Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
The choice of sample preparation is the most critical factor in minimizing matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[2][3] More advanced techniques offer significantly cleaner extracts.
| Sample Preparation Method | Analyte/IS | Matrix | Matrix Effect (%) | Key Findings |
| Protein Precipitation (PPT) | Propranolol | Plasma | ~25% (Signal Remaining) | Resulted in a 75% reduction in analyte response due to phospholipid interference. |
| HybridSPE®-Phospholipid | Propranolol | Plasma | ~100% (Signal Remaining) | Selectively removed phospholipids, eliminating matrix interference and dramatically increasing analyte response. |
| Supported Liquid Extraction (SLE) | PEth 16:0/18:1 | Whole Blood | 95-104% | With internal standard correction, matrix effects were almost completely compensated.[5] |
| SPE & PPT | PEth 16:0/18:1 | Whole Blood | < 113% | Minimal matrix effects were observed with the described SPE method.[6] |
| PPT with 2-propanol | PEth 16:0/18:1 | Whole Blood | 107-112% | Demonstrates significant ion enhancement, but the deuterated IS effectively corrects for this effect.[7] |
| Various DBS Systems | PEth 16:0/18:1 | Dried Blood Spot | 92-115% | Showed minimal to no matrix effects depending on the specific sampling device used.[8] |
Strategies to Minimize Phospholipid-Based Matrix Effects
The overarching goal of any sample cleanup strategy is to selectively remove interfering endogenous components, like phospholipids, while maximizing the recovery of the target analyte.
Caption: Logic diagram of sample cleanup strategies to reduce matrix effects.
Conclusion
Assessing the matrix effect is a non-negotiable step in the validation of bioanalytical methods, including those for deuterated phospholipids like this compound. While the use of a stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects, it does not eliminate the need for robust sample preparation.[7][9] Techniques specifically designed to deplete phospholipids, such as HybridSPE, or well-optimized SPE and SLE methods, provide significantly cleaner extracts compared to simple protein precipitation, leading to improved data quality and assay robustness.[5][10] By quantitatively measuring the matrix effect using the post-extraction spike method, researchers can objectively compare and select the most appropriate sample preparation technique, ensuring the highest level of accuracy and confidence in their results.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Entrar [observatorio.fm.usp.br]
- 6. waters.com [waters.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Assessment and cross-validation of calibration transferability between dried blood spot sampling devices for accurate quantification of phosphatidylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of Phosphatidylglycerols: Evaluating 16:0-18:1 PG-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of phosphatidylglycerols (PGs) is crucial for understanding cellular signaling, membrane dynamics, and various disease states. The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comprehensive comparison of 16:0-18:1 PG-d5 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard.[1] Their key advantage lies in their near-identical physicochemical properties to the endogenous analyte. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. Consequently, they effectively compensate for variations in sample extraction, processing, and instrument response, leading to enhanced accuracy and precision.[1]
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (this compound) is a commercially available deuterated internal standard designed for the quantification of PGs.[2] The five deuterium atoms on the glycerol head group provide a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled PGs.
Performance Comparison: this compound and Alternatives
The following table summarizes the performance characteristics of various internal standards used for phospholipid quantification, providing a comparative overview for researchers.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Reported Performance (for similar compounds) |
| Deuterated PG | This compound [2], 16:0-d31-18:1 PG[4] | - Co-elutes with the analyte.[1]- Similar ionization efficiency to the analyte.[1]- Corrects for matrix effects.[1]- High accuracy and precision.[1] | - Higher cost compared to non-deuterated standards.- Potential for isotopic crosstalk if not properly resolved. | For PEth 16:0/18:1-d5:- Intra-assay precision: 0.4–3.3% CV[3]- Inter-assay precision: ≤ 7.1% CV[3]- Accuracy: 99.3%[3]- Recovery: 95-102%[3] |
| Non-deuterated, Structurally Similar PG | PG (14:1/17:0)[5] | - More cost-effective than deuterated standards.- Chemically similar to the analyte. | - Different retention time from the analyte.- May not fully compensate for matrix effects. | - Average recovery rate for various lipids using this approach was 79.21%.[5] |
| Odd-Chain PG | PG with odd-numbered fatty acid chains | - Not naturally abundant in most biological systems, minimizing interference.[6] | - May not perfectly mimic the extraction and ionization behavior of even-chained endogenous PGs.[6] | - Quantification values can differ from those obtained using standards from the same lipid class.[6] |
| Different Lipid Class | e.g., using a deuterated Phosphatidylcholine (PC) standard for PG quantification | - Can be a cost-effective approach if a laboratory has a stock of other deuterated lipid standards. | - Significant differences in chemical properties, leading to different extraction efficiencies and ionization responses.- Prone to inaccurate quantification.[6] | - Not recommended for accurate quantification.[6] |
Experimental Methodologies
Accurate quantification of PGs using this compound as an internal standard typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.
Lipid Extraction
A common and effective method for extracting lipids from biological samples is the Bligh and Dyer method or a modified version thereof.
Protocol:
-
To a sample homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Add chloroform and water to induce phase separation.
-
Centrifuge the sample to pellet any solid debris.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating different phospholipid species.
-
Mobile Phases: A typical mobile phase system consists of:
-
Mobile Phase A: Water/methanol/acetonitrile with an ammonium acetate buffer.
-
Mobile Phase B: Isopropanol with an ammonium acetate buffer.
-
-
Gradient: A gradient elution is employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.[5]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of PGs.
-
Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Transitions: For quantification, multiple reaction monitoring (MRM) is often employed on a triple quadrupole instrument. The precursor ion of the specific PG and a characteristic fragment ion are monitored. For 16:0-18:1 PG, the precursor ion would be its [M-H]⁻ ion, and a common fragment would be the carboxylate anion of one of the fatty acyl chains. The corresponding transition for the d5-labeled internal standard would also be monitored.[7]
Phosphatidylglycerol Biosynthesis and Signaling
Phosphatidylglycerol plays a crucial role in various cellular processes, including membrane structure and cell signaling.[8] The biosynthesis of PG is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and mitochondria.
Caption: Biosynthesis pathway of phosphatidylglycerol (PG) and its conversion to other important lipids.
Experimental Workflow for PG Quantification
The overall workflow for the quantification of phosphatidylglycerols using this compound as an internal standard involves a series of sequential steps from sample collection to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
Linearity of Detection for 16:0-18:1 PG-d5 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In quantitative mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. The deuterated standard 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5) (16:0-18:1 PG-d5) is a critical tool for the precise quantification of its corresponding endogenous phosphatidylglycerol species. This guide provides a comparative overview of the expected linearity of detection for this compound, drawing upon established performance data for similar deuterated and non-deuterated phospholipid standards in mass spectrometry.
Performance Comparison of Phospholipid Standards
The linearity of a quantitative method is a critical parameter, demonstrating that the instrumental response is directly proportional to the analyte concentration over a specific range. While direct validation data for this compound is not extensively published, the performance of analogous deuterated and non-deuterated phospholipids provides a strong benchmark for its expected analytical behavior. The following table summarizes the linearity data from various studies on relevant phospholipid species, which can be considered indicative of the performance of this compound.
| Analyte/Internal Standard | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PEth 16:0/18:1 (using PEth-d5) | 0.05 - 4.00 µM | ≥ 0.999 | - | 0.03 µM | [1] |
| PE 16:0/18:1 (using d5-PE 16:0/18:1) | 10 - 500 µg/L | > 0.99 | 5 µg/L | - | [2] |
| PG (16:0/18:1) (using PG 14:1/17:0) | 0.001 - 1 mg/L | 0.9995 | 0.0003 mg/L | - | [3] |
| Various Phospholipids | 0.1 - 110 pmol/mL (LOQ) | - | 0.04 - 33 pmol/mL | 0.1 - 110 pmol/mL | [4] |
Based on these exemplary data, it is anticipated that a validated method for this compound would demonstrate excellent linearity with a correlation coefficient (R²) exceeding 0.99 over a concentration range suitable for typical biological sample analysis.
Experimental Protocols
The successful validation of a quantitative mass spectrometry method relies on a meticulously executed experimental protocol. Below is a generalized methodology for assessing the linearity of detection for a phospholipid standard like this compound.
Preparation of Standard Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., methanol or chloroform:methanol mixture).
-
Working Solutions: Serially dilute the stock solution to create a series of calibration standards covering the desired concentration range. The number of calibration points should be sufficient to accurately define the linear relationship (typically 6-8 non-zero concentrations).
-
Internal Standard Spiking: A fixed concentration of a suitable internal standard (if a different one is used for the analyte being quantified by this compound) is added to all calibration standards and quality control (QC) samples.
Sample Preparation (Matrix Matching)
To account for matrix effects, calibration standards should ideally be prepared in a biological matrix that is devoid of the analyte of interest (e.g., stripped plasma or a synthetic matrix). If an analyte-free matrix is unavailable, a surrogate matrix or the standard addition method can be employed.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable liquid chromatography (LC) method to separate the analyte from other matrix components. A reversed-phase C18 or a HILIC column is commonly used for phospholipid analysis. The mobile phases typically consist of a mixture of aqueous and organic solvents with additives like ammonium formate or acetate to improve ionization.
-
Mass Spectrometry: Utilize a tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be optimized. For instance, for a similar deuterated standard, PEth-d5, the transition m/z 706.7 > 255.3 was monitored[1].
Data Analysis and Linearity Assessment
-
Peak Integration: Integrate the chromatographic peaks for the analyte (this compound) and the internal standard in all calibration standards.
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The linearity is typically evaluated by the correlation coefficient (R²) or the coefficient of determination (r²), with a value >0.99 being desirable. The curve should be weighted if heteroscedasticity is observed.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a linearity assessment and the logical relationship of using a deuterated internal standard.
Figure 1. Experimental workflow for linearity assessment.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fragmentation Analysis: A Comparative Guide to Deuterated and Non-Deuterated Prostaglandins
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of prostaglandins (PGs) is crucial for accurate quantification and structural elucidation. The use of deuterated internal standards is a cornerstone of robust analytical methods, particularly in mass spectrometry-based techniques. This guide provides a comparative overview of the fragmentation of deuterated versus non-deuterated PGs, supported by experimental data and detailed methodologies.
The introduction of deuterium atoms into a prostaglandin molecule serves as a powerful tool in mass spectrometry. This isotopic labeling strategy allows for the differentiation between the endogenous analyte and the spiked internal standard, ensuring precise quantification by correcting for sample loss during preparation and instrumental variability. The key difference in fragmentation lies in the mass shift of the parent ion and its subsequent fragment ions, which is directly proportional to the number of deuterium atoms incorporated.
Comparative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) for representative non-deuterated prostaglandins and their deuterated analogs, as observed in tandem mass spectrometry (MS/MS) experiments. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
| Prostaglandin | Parent Ion (m/z) | Key Fragment Ions (m/z) | Deuterated Analog | Deuterated Parent Ion (m/z) | Corresponding Deuterated Fragment Ions (m/z) |
| PGE2 / PGD2 | 351.2 | 271.2, 189.0[1] | PGE2-d4 | 355.2 | 275.5[2] |
| PGF2α | 353.4 | 309.2, 291.1, 193.1[3] | PGF2α-d4 | 357.4 | Not explicitly stated |
Note: The fragmentation of PGE2 and PGD2 can yield similar ions. Chromatographic separation is crucial for their distinction.
Experimental Protocol: LC-MS/MS Analysis of Prostaglandins
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of prostaglandins, a method widely employed for its sensitivity and specificity.
1. Sample Preparation:
Biological samples, such as brain tissue or urine, are first homogenized.[2] For urine samples, an enzymatic hydrolysis step may be necessary to release conjugated prostaglandins. A liquid-liquid extraction or solid-phase extraction (SPE) is then performed to isolate the prostaglandins from the complex biological matrix.[4][5] A known amount of the deuterated internal standard (e.g., PGE2-d4) is added to the sample prior to extraction to account for procedural losses.[2]
2. Chromatographic Separation:
The extracted samples are reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system.[2] A C18 reverse-phase column is commonly used for the separation of prostaglandins.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed to resolve the different prostaglandin isomers.[2]
3. Mass Spectrometry Detection:
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[2][6] The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) to selectively detect and quantify the target prostaglandins and their deuterated internal standards.[5] This involves monitoring specific precursor-to-product ion transitions for each analyte. For example, for PGE2, the transition of m/z 351.2 → 189.5 might be used, while for its deuterated standard PGE2-d4, the transition would be m/z 355.2 → 275.5.[2]
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative fragmentation analysis of deuterated and non-deuterated prostaglandins.
Figure 1. Workflow for PG fragmentation analysis.
Signaling Pathway Considerations
While this guide focuses on the analytical aspects of prostaglandin fragmentation, it is important to remember the biological context. Prostaglandins are key signaling molecules involved in a myriad of physiological and pathological processes, including inflammation and neurotransmission.[2] The accurate measurement of specific prostaglandins, enabled by the methods described above, is critical for advancing our understanding of these pathways and for the development of novel therapeutics.
Figure 2. Simplified PGE2 signaling pathway.
References
- 1. uab.edu [uab.edu]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Certification and Application of 16:0-18:1 PG-d5 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 16:0-18:1 PG-d5, a deuterated phosphatidylglycerol internal standard, with its alternatives for quantitative lipidomics analysis. It includes an overview of its certification, comparative performance data, detailed experimental protocols, and relevant biological pathways to support researchers in making informed decisions for their analytical needs.
Introduction to this compound
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (this compound) is a high-purity, deuterated lipid standard essential for accurate and precise quantification of phosphatidylglycerols (PGs) in complex biological samples using mass spectrometry (MS). Its chemical structure is identical to the endogenous 16:0-18:1 PG, with the exception of five deuterium atoms on the glycerol head group. This isotopic labeling provides a distinct mass shift, allowing it to be differentiated from the native analyte while maintaining very similar physicochemical properties, making it an ideal internal standard.
Certification and Reference Material:
This compound is typically supplied by specialized chemical companies, such as Avanti Polar Lipids, and is accompanied by a Certificate of Analysis (CoA).[1] The CoA provides crucial information regarding the compound's identity, purity, and concentration.
Key Certification Parameters:
| Parameter | Specification | Method |
| Purity | >99% | Thin Layer Chromatography (TLC) |
| Identity | Confirmed by Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Chemical Formula | C40H70D5NO10P | |
| Molecular Weight | 771.07 g/mol | |
| Storage | -20°C in a sealed container |
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for robust and reliable quantification in lipidomics. The primary alternatives to deuterated standards like this compound are odd-chain and 13C-labeled lipid standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Introduction of deuterium atoms results in a mass shift. | Co-elutes closely with the endogenous analyte, effectively correcting for matrix effects. | Potential for isotopic scrambling or exchange, though minimal with stable labeling. May have a slight retention time shift compared to the native analyte. |
| Odd-Chain Lipids (e.g., 17:0/17:0 PG) | Utilize fatty acid chains with an odd number of carbon atoms, which are rare in most biological systems. | No isotopic interference. Commercially available for many lipid classes. | May not perfectly mimic the ionization and fragmentation behavior of all endogenous even-chain lipids. Elution time may differ significantly from some analytes. |
| 13C-Labeled Lipids | Incorporation of 13C atoms provides a mass shift. | Considered the "gold standard" due to high stability and minimal isotope effect. | Generally more expensive and less commercially available than deuterated or odd-chain standards. |
Quantitative Performance Comparison:
While direct head-to-head comparative studies for this compound against all alternatives are not extensively published, the principles of isotope dilution mass spectrometry suggest that deuterated standards that closely mimic the structure of the analyte provide excellent correction for variations in sample preparation and instrument response. Studies comparing different types of internal standards have shown that while all can improve quantification, isotopically labeled standards often provide the most accurate results due to their similarity to the endogenous analytes.
Experimental Protocols
The following is a generalized workflow for the quantification of PGs in a biological matrix using this compound as an internal standard.
Experimental Workflow for PG Quantification
Caption: A typical workflow for quantifying phosphatidylglycerols using a deuterated internal standard.
1. Sample Preparation:
-
Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of this compound to the biological sample prior to lipid extraction. The amount should be optimized to be within the linear range of the instrument's response.
-
Lipid Extraction: Perform a liquid-liquid extraction using a standard method such as the Folch (chloroform/methanol) or Matyash (methyl-tert-butyl ether) method.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
2. LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using reversed-phase liquid chromatography (RPLC) on a C18 column. A typical mobile phase system consists of a gradient of water and acetonitrile/isopropanol with an additive like ammonium formate to improve ionization.
-
Mass Spectrometry: Perform analysis on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Endogenous 16:0-18:1 PG: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
3. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the endogenous 16:0-18:1 PG and the this compound internal standard.
-
Quantification: Calculate the concentration of the endogenous PG by comparing the ratio of its peak area to the peak area of the known amount of the internal standard.
Biological Role and Signaling Pathway of Phosphatidylglycerol
Phosphatidylglycerol is an important anionic phospholipid found in cellular membranes, particularly in the inner mitochondrial membrane and in pulmonary surfactant.[2][3] It serves as a precursor for the synthesis of cardiolipin and is involved in various cellular processes, including protein activation and cell signaling.
Caption: Phosphatidylglycerol can directly bind to and activate membrane proteins, initiating downstream signaling.
Conclusion
This compound is a highly reliable and widely used internal standard for the accurate quantification of phosphatidylglycerols in lipidomics research. Its close structural similarity to the endogenous analyte allows for effective correction of experimental variability. While odd-chain and 13C-labeled standards offer viable alternatives, the choice of the most appropriate standard will depend on the specific requirements of the study, including the desired level of accuracy and budget constraints. The provided experimental workflow and pathway diagrams offer a practical guide for researchers utilizing this compound in their studies of lipid metabolism and signaling.
References
- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 16:0-18:1 PG-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol-1',1',2',3',3'-d5), commonly known as 16:0-18:1 PG-d5, adherence to proper disposal protocols is essential for maintaining laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, sound laboratory practices for chemical waste management should still be rigorously followed.[1]
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to observe the following safety measures to minimize any potential risks:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2][3]
-
Spill Management: In the event of a spill, avoid generating dust. Collect the spilled material using a method that does not disperse dust into the air and place it in a designated, sealed container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with national and local regulations. The following procedure provides a general guideline for proper disposal:
-
Container Management: Keep the waste material in its original, clearly labeled container whenever possible. Do not mix with other chemical waste.[3]
-
Waste Segregation: Although not classified as hazardous, it is good practice to segregate the waste from general laboratory trash. Designate a specific, sealed container for the disposal of this compound and any contaminated materials (e.g., weighing paper, pipette tips).
-
Consult with Environmental Health and Safety (EHS): Before initiating disposal, consult with your institution's EHS department. They will provide specific guidance based on local and national regulations for non-hazardous chemical waste.
-
Licensed Waste Disposal Service: Arrange for the collection of the chemical waste by a licensed professional waste disposal service. Your EHS department will typically coordinate this.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound:
| Property | Value |
| Molecular Weight | 771.07 g/mol |
| CAS Number | 1246298-34-9 |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 16:0-18:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 16:0-18:1 PG-d5 (1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol-1',1',2',3',3'-d5) (ammonium salt)), product number 860385P. While this substance is not classified as a hazardous mixture, adherence to standard laboratory safety practices is crucial due to its intended use in research and the fact that its comprehensive toxicological properties have not been fully investigated.[1][2]
Personal Protective Equipment (PPE) and Immediate Safety Measures
Proper personal protective equipment is fundamental to ensure safety when handling this compound. The following table summarizes the recommended PPE and immediate first aid measures as outlined in the Safety Data Sheet (SDS).[1][2]
| Protection Type | Specification and Use | Immediate First Aid Measures |
| Eye Protection | Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | In case of eye contact: Flush eyes with water as a precaution.[2] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | In case of skin contact: Wash off with soap and plenty of water.[2] |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, use a NIOSH-approved respirator. For firefighting, a self-contained breathing apparatus is necessary.[2] | If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2] |
| Body Protection | Wear a lab coat to protect personal clothing. | N/A |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
Store the container in a dry, well-ventilated place at -20°C.[3]
-
The product is hygroscopic and should be protected from moisture.
Handling and Experimental Protocols:
-
Preparation: Before opening, allow the container to warm to room temperature to prevent condensation, as the substance is hygroscopic.
-
Weighing and Aliquoting: Conduct these operations in a designated area, preferably within a chemical fume hood or on a clean bench, to minimize the dispersion of the powder.
-
Dissolving: When preparing solutions, add the solvent slowly to the lipid.
-
Spill Response: In the event of a spill, avoid dust formation.[2] Sweep up the spilled material and place it into a suitable, closed container for disposal.[2]
Disposal Plan:
-
Dispose of unused product and contaminated materials in accordance with institutional, local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Procedural workflow for this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
